molecular formula C8H6ClNO B068557 3-Chloro-5-methyl-4-hydroxybenzonitrile CAS No. 173900-45-3

3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557
CAS No.: 173900-45-3
M. Wt: 167.59 g/mol
InChI Key: LCZDCHYPSLUZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methyl-4-hydroxybenzonitrile (: 173900-45-3) is a high-purity chemical building block designed for advanced research and development. With the molecular formula C 8 H 6 ClNO and a molecular weight of 167.59 g/mol, this multifunctional compound is characterized by its distinct substitution pattern, integrating chloro, methyl, hydroxy, and nitrile functional groups on a single benzene ring. This unique architecture makes it a valuable scaffold in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Research Applications and Value: This compound serves as a versatile intermediate in medicinal chemistry. The presence of multiple reactive sites allows for selective functionalization; the hydroxy group can undergo alkylation or etherification, the chloro group can participate in metal-catalyzed cross-coupling reactions, and the electron-withdrawing nitrile group can be converted into amide or carboxylic acid functionalities. Its structural features are beneficial for exploring structure-activity relationships in drug discovery, particularly in the design of kinase inhibitors and other small-molecule therapeutics where the benzonitrile moiety is known to facilitate key hydrogen-bonding interactions with enzyme targets. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in a well-ventilated place. Refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDCHYPSLUZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597623
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173900-45-3
Record name 3-Chloro-4-hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-chloro-5-methyl-4-hydroxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature for this specific isomer, this guide outlines a logical, multi-step approach adapted from established methodologies for structurally related compounds. The proposed synthesis commences with the readily available starting material, 2-chloro-6-methylphenol, and proceeds through formylation, oximation, and subsequent dehydration to yield the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process involving the introduction of a formyl group, its conversion to an oxime, and final dehydration to the nitrile. This pathway offers a practical approach utilizing well-documented chemical transformations.

Synthesis_Pathway 2-Chloro-6-methylphenol 2-Chloro-6-methylphenol Intermediate_1 3-Chloro-5-methyl-4-hydroxybenzaldehyde 2-Chloro-6-methylphenol->Intermediate_1 Formylation Intermediate_2 3-Chloro-5-methyl-4-hydroxybenzaldehyde oxime Intermediate_1->Intermediate_2 Oximation Final_Product This compound Intermediate_2->Final_Product Dehydration Formylation reactant 2-Chloro-6-methylphenol product 3-Chloro-5-methyl-4-hydroxybenzaldehyde reactant->product reagents Hexamethylenetetramine, Trifluoroacetic acid reagents->reactant Oximation reactant 3-Chloro-5-methyl-4-hydroxybenzaldehyde product 3-Chloro-5-methyl-4-hydroxybenzaldehyde oxime reactant->product reagents Hydroxylamine hydrochloride, 95% Ethanol, Water, 25% NH4OH reagents->reactant Dehydration reactant 3-Chloro-5-methyl-4-hydroxybenzaldehyde oxime product This compound reactant->product reagents Methanesulfonyl chloride, Triethylamine, Dichloromethane reagents->reactant

An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). This guide synthesizes the available information and includes data from closely related isomers and substituted benzonitriles to provide a comprehensive overview. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1].

Core Properties and Characteristics

This compound is a substituted aromatic nitrile. Its structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes its basic identifiers and computed properties, alongside experimental data for the closely related isomer, 3-chloro-4-hydroxybenzonitrile, for comparative purposes.

PropertyThis compound3-Chloro-4-hydroxybenzonitrile (Isomer)
CAS Number 173900-45-3[2][3][4]2315-81-3[5]
Molecular Formula C₈H₆ClNO[2][3]C₇H₄ClNO[5]
Molecular Weight 167.59 g/mol [2][3][4]153.56 g/mol [5]
IUPAC Name 3-chloro-4-hydroxy-5-methylbenzonitrile[2]3-chloro-4-hydroxybenzonitrile[5]
SMILES Nc1cc(C)c(O)c(Cl)c1C1=CC(=C(C=C1C#N)Cl)O[5]
InChIKey LCZDCHYPSLUZID-UHFFFAOYSA-N[2]CRYPJUOSZDQWJZ-UHFFFAOYSA-N[5]
Purity >97.0% (typical from commercial suppliers)[2]Not specified
Calculated LogP 2.2 (for 3-chloro-4-hydroxybenzonitrile)[5]Not available
Toxicological and Safety Information

Detailed toxicological studies for this compound are not available. The Safety Data Sheet (SDS) for the isomer 3-chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause respiratory irritation[1]. General safety precautions for handling substituted benzonitriles should be followed. For the related compound 3-chloro-5-hydroxybenzonitrile, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation[6].

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Synthesis and Experimental Protocols

Potential Synthetic Routes
  • From a Substituted Aniline: A plausible route could involve the diazotization of a corresponding 3-chloro-5-methyl-4-aminophenol followed by a Sandmeyer-type reaction to introduce the nitrile group.

  • From a Substituted Benzaldehyde: A common method involves the conversion of a p-hydroxybenzaldehyde derivative to an oxime, followed by dehydration to yield the nitrile[7]. This could be applicable starting from 3-chloro-5-methyl-4-hydroxybenzaldehyde.

  • Demethylation of a Methoxy Precursor: A documented method for the synthesis of the related 3-chloro-5-hydroxybenzonitrile involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide in 2,4,6-trimethylpyridine (collidine) at elevated temperatures[8][9]. A similar approach could be envisioned for the synthesis of this compound from a methoxy-substituted precursor.

Generalized Experimental Protocol: Demethylation of a Methoxybenzonitrile Derivative

This protocol is based on the synthesis of 3-chloro-5-hydroxybenzonitrile and would require adaptation and optimization for the synthesis of this compound[8].

Materials:

  • 3-Chloro-5-methyl-4-methoxybenzonitrile (starting material)

  • Lithium iodide (LiI)

  • 2,4,6-Trimethylpyridine (collidine)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • In a three-necked flask equipped with a condenser and a magnetic stirrer, combine 3-chloro-5-methyl-4-methoxybenzonitrile and 2,4,6-trimethylpyridine.

  • Heat the mixture to 170 °C.

  • Add lithium iodide portion-wise to the heated mixture.

  • Maintain the reaction at 170 °C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10% aqueous HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the final product.

G cluster_synthesis Generalized Synthetic Workflow SM 3-Chloro-5-methyl-4-methoxybenzonitrile Reagents LiI, Collidine, 170°C Intermediate Reaction Mixture Reagents->Intermediate Demethylation Quench 10% HCl Intermediate->Quench Quenching Workup Extraction with EtOAc Washing Drying Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity or mechanism of action of this compound. However, the broader class of substituted benzonitriles has been investigated for various pharmacological activities. For instance, some substituted benzonitriles have been evaluated as non-acidic, nonsteroidal anti-inflammatory agents[10]. The activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors.

The trifunctional nature of related compounds like 3-chloro-5-hydroxybenzonitrile, with its hydroxyl, chloro, and nitrile groups, allows for its use as a building block in medicinal chemistry for creating more complex molecules with potential biological activities, such as non-nucleoside HIV reverse transcriptase inhibitors[9].

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and signaling pathways.

G cluster_drug_discovery Hypothetical Drug Discovery Logic Compound 3-Chloro-5-methyl- 4-hydroxybenzonitrile SAR Structure-Activity Relationship (SAR) Studies Compound->SAR Target Identification of Biological Target(s) SAR->Target Pathway Elucidation of Signaling Pathway(s) Target->Pathway Lead Lead Compound for Drug Development Pathway->Lead

A hypothetical logic flow for investigating the therapeutic potential of the compound.

Conclusion

This compound is a chemical compound with limited available technical data. Its structural features suggest its utility as an intermediate in organic synthesis. This guide has provided a summary of the known properties and has extrapolated potential synthetic methods and areas of biological investigation based on related compounds. It is imperative for researchers and drug development professionals to conduct thorough experimental validation of the properties and activities of this specific compound.

References

An In-depth Technical Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) is limited. Much of the following information is based on data from chemical suppliers and extrapolated from research on structurally related benzonitrile herbicides.

Introduction

This compound is a substituted aromatic nitrile. Based on its structural similarity to other halogenated hydroxybenzonitriles, it is presumed to function as a herbicide. This technical guide aims to provide a comprehensive overview of its known properties, a proposed synthesis, its likely mechanism of action, and a framework for its experimental investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily compiled from chemical supplier databases.

PropertyValueReference
CAS Number 173900-45-3[1][2][3]
Molecular Formula C₈H₆ClNO[1][2][3]
Molecular Weight 167.59 g/mol [1][2][3]
IUPAC Name 3-Chloro-4-hydroxy-5-methylbenzonitrile[1][2]
Purity Typically >97%[1]
SMILES Cc1cc(c(c(c1)Cl)O)C#N[1]
InChIKey LCZDCHYPSLUZID-UHFFFAOYSA-N[1]

Discovery and History

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of structurally similar compounds, such as 3-chloro-5-hydroxybenzonitrile.[5] The proposed synthesis involves the demethylation of a methoxy-substituted precursor.

Proposed Experimental Protocol

Reaction: Demethylation of 3-chloro-5-methyl-4-methoxybenzonitrile.

Reagents and Materials:

  • 3-chloro-5-methyl-4-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 10% Aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methyl-4-methoxybenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (collidine) to form a solution.

  • Heat the reaction mixture to 170 °C with stirring.

  • Once the temperature has stabilized, add lithium iodide (3 equivalents) in portions.

  • Maintain the reaction at 170 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 10% aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain this compound.

Experimental Workflow Diagram

G Proposed Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-chloro-5-methyl-4-methoxybenzonitrile and Collidine heat Heat to 170°C start->heat add_liI Add Lithium Iodide heat->add_liI react React for 4h at 170°C add_liI->react cool Cool to Room Temperature react->cool quench Quench with 10% HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound chromatography->product

Proposed Synthesis Workflow

Mechanism of Action

The herbicidal activity of this compound is likely due to the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants.[6][7][8][9] This mechanism is well-established for other benzonitrile herbicides.

Signaling Pathway: Inhibition of Photosystem II

Photosystem II is a key protein complex in the thylakoid membranes of chloroplasts that is responsible for the light-dependent reactions of photosynthesis. The process begins with the absorption of light by chlorophyll molecules, which excites an electron. This high-energy electron is then passed along an electron transport chain.

This compound is believed to bind to the D1 protein of the Photosystem II complex, specifically at the quinone-binding site (QB site).[6][9] This binding event blocks the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6] The blockage of electron flow leads to a cascade of detrimental effects:

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the production of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the accumulation of highly reactive triplet chlorophyll and the formation of singlet oxygen and other reactive oxygen species (ROS).[8]

  • Cellular Damage: The accumulation of ROS causes rapid lipid peroxidation, leading to the destruction of cell membranes and leakage of cellular contents.[8] This ultimately results in chlorosis (yellowing), necrosis (tissue death), and the death of the plant.

Signaling Pathway Diagram

G Proposed Mechanism of Action: PSII Inhibition cluster_photosynthesis Photosynthesis in Chloroplast light Light Energy psii Photosystem II (PSII) light->psii qa QA psii->qa qb QB (D1 Protein) qa->qb etc Electron Transport Chain qb->etc ros Reactive Oxygen Species (ROS) Formation qb->ros atp_nadph ATP & NADPH Production etc->atp_nadph calvin Calvin Cycle (CO₂ Fixation) atp_nadph->calvin herbicide 3-Chloro-5-methyl- 4-hydroxybenzonitrile herbicide->inhibition inhibition->qb Binds to D1 Protein & Blocks Electron Flow damage Lipid Peroxidation & Membrane Damage ros->damage death Cell Death damage->death

Proposed Mechanism of Action

Biological Activity

While specific quantitative data on the herbicidal efficacy of this compound is not available in the public domain, it is expected to exhibit post-emergence herbicidal activity against a range of broadleaf weeds.[8] The efficacy would be dependent on the dose, weed species, and environmental conditions.

Biological Activity ParameterValueReference
Herbicidal Activity Expected against broadleaf weeds[8]
IC₅₀ (Photosystem II Inhibition) Data not publicly available-

Conclusion

This compound is a halogenated benzonitrile derivative with presumed herbicidal properties, likely acting through the inhibition of Photosystem II. While its basic physicochemical characteristics are known, a significant gap exists in the publicly available literature regarding its detailed discovery, a specific and validated synthesis protocol, and quantitative biological activity data. The information presented in this guide, based on available data and extrapolation from related compounds, provides a solid foundation for researchers, scientists, and drug development professionals interested in further investigating this compound. Future research should focus on validating the proposed synthesis, quantifying its herbicidal efficacy against various weed species, and confirming its precise mechanism of action.

References

A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 3-Chloro-5-methyl-4-hydroxybenzonitrile, with a focus on its chemical identity, properties, and synthesis. Due to the limited availability of in-depth biological data for this specific molecule in publicly accessible literature, this guide also presents detailed experimental protocols for a structurally related compound, 3-chloro-5-hydroxybenzonitrile, to offer valuable comparative insights for researchers and drug development professionals.

Chemical Identity and Properties

The compound specified as this compound is systematically named 3-chloro-4-hydroxy-5-methylbenzonitrile according to IUPAC nomenclature. It is a substituted aromatic compound containing a nitrile (-C≡N), a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group attached to a benzene ring.

Physicochemical Data:

A summary of the key physicochemical properties for 3-chloro-4-hydroxy-5-methylbenzonitrile is presented in the table below.

PropertyValueSource
CAS Number 173900-45-3[1][2][3]
Molecular Formula C₈H₆ClNO[1][3]
Molecular Weight 167.59 g/mol [1][3]

For the related compound, 3-chloro-5-hydroxybenzonitrile , the following properties are reported:

PropertyValueSource
CAS Number 473923-97-6[4][5]
Molecular Formula C₇H₄ClNO[4][6]
Molecular Weight 153.57 g/mol [4][6]
Appearance White to Almost white powder to crystal[5]
Purity >95.0% (GC)[5]
Melting Point 168.0 to 172.0 °C[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile were not found, a detailed methodology for the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile , is available. This process involves the demethylation of 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile:

Materials:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-trimethylpyridine (collidine)

  • 10% aqueous Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane

Procedure:

  • A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[6]

  • The reaction mixture is heated to 170 °C.

  • Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture.[6]

  • The reaction is stirred at 170 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • After the complete consumption of the starting material, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the addition of 10% aqueous hydrochloric acid.[6]

  • The mixture is then extracted with ethyl acetate.[6]

  • The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]

  • The solvent is removed under reduced pressure to yield a crude product.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[6]

  • This process yields 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[6]

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Start reactants 3-chloro-5-methoxybenzonitrile + 2,4,6-trimethylpyridine start->reactants heat1 Heat to 170°C reactants->heat1 add_LiI Add Lithium Iodide heat1->add_LiI react Stir at 170°C for 4h add_LiI->react cool Cool to RT react->cool quench Quench with 10% HCl cool->quench extract Extract with EtOAc quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography (EtOAc/Hexane 10:90) concentrate->purify product 3-chloro-5-hydroxybenzonitrile (White Solid, 94% Yield) purify->product

Caption: Synthesis workflow for 3-chloro-5-hydroxybenzonitrile.

Biological Activity and Signaling Pathways

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for 3-chloro-4-hydroxy-5-methylbenzonitrile in the reviewed literature.

However, for the related compound, 3-chloro-5-hydroxybenzonitrile , it is recognized as a versatile intermediate in organic synthesis and medicinal chemistry.[7] It serves as a building block for pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[7] Furthermore, derivatives of 3-chloro-5-hydroxybenzonitrile have shown potential biological activities, including:

  • Antimicrobial activity: Cyclocondensation with β-ketoesters can yield quinoline derivatives with antimicrobial properties (MIC = 4 µg/mL against S. aureus).[7]

  • Anticancer activity: Reaction with 2-aminothiophenol can form benzoxazole scaffolds exhibiting anticancer activity (IC₅₀ = 8.2 µM in MCF-7 cells).[7]

Due to the absence of data, no signaling pathway diagrams for 3-chloro-4-hydroxy-5-methylbenzonitrile can be provided at this time.

Conclusion

3-chloro-4-hydroxy-5-methylbenzonitrile is a distinct chemical entity with limited available data regarding its biological effects and detailed experimental protocols. The information provided on the structurally similar compound, 3-chloro-5-hydroxybenzonitrile, offers a valuable reference point for researchers interested in the synthesis and potential applications of substituted hydroxybenzonitriles. Further investigation into the specific properties and biological activities of 3-chloro-4-hydroxy-5-methylbenzonitrile is warranted to fully elucidate its potential in scientific and drug development endeavors.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of the properties associated with CAS number 173900-45-3, identified as 3-Chloro-4-hydroxy-5-methylbenzonitrile, and its related isomer, 3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6).

Disclaimer: Publicly available experimental data for 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3) is limited. This guide provides available information on this compound and supplements it with more extensive data from its closely related structural isomer, 3-Chloro-5-hydroxybenzonitrile, to offer a broader understanding of this chemical class.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic and structural properties make them versatile intermediates in the synthesis of a wide array of functional molecules. This guide focuses on the properties of 3-Chloro-4-hydroxy-5-methylbenzonitrile and provides a comparative analysis with the more thoroughly characterized 3-Chloro-5-hydroxybenzonitrile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties for both 3-Chloro-4-hydroxy-5-methylbenzonitrile and 3-Chloro-5-hydroxybenzonitrile is presented below. The data for 3-Chloro-5-hydroxybenzonitrile is more extensive and includes both experimental and predicted values.

Table 1: Physicochemical Properties of Benzonitrile Derivatives

Property3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS: 173900-45-3)3-Chloro-5-hydroxybenzonitrile (CAS: 473923-97-6)
Molecular Formula C₈H₆ClNO[1]C₇H₄ClNO[2][3][4]
Molecular Weight 167.59 g/mol [1]153.56 g/mol [2][4]
Melting Point Data not available168.0 to 172.0 °C[5]
Boiling Point Data not available265.4±25.0 °C (Predicted)[5]
Density Data not available1.41±0.1 g/cm³ (Predicted)[5]
pKa Data not available7.62±0.10 (Predicted)[5]
Solubility Data not availableSoluble in Methanol[5]
Appearance Data not availableWhite to Almost white powder to crystal[5]

Spectroscopic Data

Table 2: Predicted NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile [2]

NucleusPredicted Chemical Shift (ppm)Description
¹H~10.0 (variable)Broad singlet, hydroxyl proton (-OH)
¹H~7.0-7.5Multiplets, 3 aromatic protons (Ar-H)
¹³C~158Aromatic carbon attached to -OH (C-OH)
¹³C~136Aromatic carbon attached to -Cl (C-Cl)
¹³C~110-130Aromatic carbons (C-H)
¹³C~115Aromatic carbon attached to -CN
¹³C~118Nitrile carbon (-C≡N)

Synthesis and Reactivity

The synthesis of these benzonitrile derivatives often involves multi-step organic reactions. A documented protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile provides a representative example of the synthetic methodology for this class of compounds.

Experimental Protocol: Synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile[3][5]

This synthesis involves the demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide.

Materials:

  • 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol)

  • 2,4,6-trimethylpyridine (100 mL)

  • Lithium iodide (16.76 g, 125.298 mmol)

  • 10% aqueous Hydrochloric acid

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine.

  • The reaction mixture is heated to 170 °C.

  • Lithium iodide is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the addition of 10% aqueous HCl.

  • The resulting mixture is extracted with ethyl acetate.

  • The organic layer is washed sequentially with water and brine.

  • The ethyl acetate extract is dried over anhydrous Na₂SO₄ and filtered.

  • The solvent is removed under reduced pressure to yield a yellow oily crude product.

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90) to afford 3-chloro-5-hydroxybenzonitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 3_chloro_5_methoxybenzonitrile 3-chloro-5- methoxybenzonitrile Heating Heat to 170°C 3_chloro_5_methoxybenzonitrile->Heating LiI Lithium Iodide LiI->Heating Collidine 2,4,6-trimethylpyridine (Collidine) Collidine->Heating Stirring Stir for 4h Heating->Stirring Quench Quench with 10% HCl Stirring->Quench Extraction Extract with EtOAc Quench->Extraction Wash Wash with H₂O & Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Silica Gel Chromatography (EtOAc/Hexane) Evaporation->Chromatography Product 3-Chloro-5-hydroxybenzonitrile Chromatography->Product

Caption: Workflow for the synthesis of 3-Chloro-5-hydroxybenzonitrile.

Biological Activity and Potential Applications

While specific biological data for 3-Chloro-4-hydroxy-5-methylbenzonitrile is not available, the related compound 3-Chloro-5-hydroxybenzonitrile serves as a key intermediate in the synthesis of pharmacologically active molecules.[2] Notably, it is a building block for the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[2][5]

The general class of halogenated benzonitriles is recognized for its utility in the development of pharmaceuticals and agrochemicals. The presence of the nitrile group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be converted into other functional groups.

Biological_Application Benzonitrile_Derivative 3-Chloro-5-hydroxybenzonitrile Intermediate Key Intermediate Benzonitrile_Derivative->Intermediate Synthesis Synthesis of (3-cyanophenoxy)pyrazoles Intermediate->Synthesis Target Non-nucleoside HIV Reverse Transcriptase Inhibitors Synthesis->Target

References

An In-depth Technical Guide on the Solubility of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, predicted solubility in various organic solvents, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The molecule's structure, featuring a polar hydroxyl group and a nitrile group, alongside a less polar chlorinated and methylated benzene ring, suggests a nuanced solubility profile.

PropertyValueSource
CAS Number 173900-45-3[1][2]
Molecular Formula C₈H₆ClNOChemSrc
Molecular Weight 167.59 g/mol ChemSrc
Predicted LogP 2.81ChemSrc
Appearance White to light yellow crystalline powder[2]
Water Solubility Not available[1]

Note: The LogP value, a measure of lipophilicity, suggests that the compound will have a preference for organic solvents over water.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of both polar (hydroxyl, nitrile) and non-polar (chlorinated aromatic ring, methyl group) functionalities indicates that it is most likely soluble in polar aprotic and moderately polar solvents. Its solubility in non-polar solvents is expected to be lower.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), AcetoneHighThese solvents can engage in dipole-dipole interactions with the nitrile and chloro groups and can accept hydrogen bonds from the hydroxyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and nitrile groups.
Moderately Polar Ethyl acetate, Dichloromethane (DCM)ModerateThese solvents offer a balance of polarity that can solvate both the polar and non-polar regions of the molecule.
Non-Polar Hexane, Toluene, Diethyl etherLow to ModerateWhile the aromatic ring may have some affinity for toluene, the polar functional groups will limit solubility in highly non-polar solvents like hexane. Diethyl ether may show some solubility due to its ability to accept hydrogen bonds.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. Below are detailed methodologies for both qualitative and quantitative solubility determination.

3.1. Qualitative Solubility Assessment

This rapid method is useful for initial screening of suitable solvents.

  • Materials:

    • This compound

    • A selection of organic solvents (e.g., DMSO, methanol, ethyl acetate, hexane)

    • Small test tubes or vials

    • Vortex mixer

  • Procedure:

    • Place approximately 10 mg of this compound into a small test tube.

    • Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture using a vortex mixer.

    • Continue adding the solvent up to a total volume of 1 mL.

    • Observe the mixture for complete dissolution of the solid.

    • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.

3.2. Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method provides accurate, quantitative solubility values and is suitable for drug development and quality control purposes.[3][4]

  • Principle: A saturated solution of the compound is prepared, and after an equilibration period, the undissolved solid is removed. The concentration of the dissolved compound in the filtrate is then determined by HPLC with UV detection, using a calibration curve.

  • Materials and Equipment:

    • This compound

    • Selected organic solvents (HPLC grade)

    • HPLC system with a UV detector and a suitable column (e.g., C18)

    • Analytical balance

    • Vials with screw caps

    • Thermostatic shaker or incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks

  • Procedure:

    • Preparation of Calibration Standards:

      • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile).

      • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

    • Preparation of Saturated Solutions:

      • Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

      • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

      • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Sample Analysis:

      • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

      • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into an HPLC vial.

      • Dilute the filtered sample with the mobile phase if necessary to bring the concentration within the range of the calibration curve.

      • Inject the prepared sample into the HPLC system.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

      • Determine the concentration of this compound in the diluted sample from the calibration curve.

      • Calculate the solubility of the compound in the test solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_end Result start Start stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) start->stock saturate Prepare Saturated Solutions (Excess Solute in Test Solvents) start->saturate standards Create Calibration Standards (Serial Dilutions) stock->standards hplc_standards Inject Standards into HPLC standards->hplc_standards equilibrate Equilibrate Samples (e.g., 24-48h at 25°C) saturate->equilibrate filter Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter dilute Dilute Filtrate (if necessary) filter->dilute hplc_samples Inject Samples into HPLC dilute->hplc_samples calibration_curve Generate Calibration Curve hplc_standards->calibration_curve concentration Determine Sample Concentration hplc_samples->concentration calibration_curve->concentration solubility Calculate Solubility concentration->solubility end Quantitative Solubility Data solubility->end

References

Spectroscopic and Synthetic Profile of 3-Chloro-5-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data for 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) did not yield any published spectra or detailed experimental protocols. This document therefore provides a technical guide based on the closely related analogue, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6), for which predictive data and synthetic methodologies are available. The information presented herein serves as a reference for researchers, scientists, and drug development professionals working with substituted benzonitriles.

Introduction

3-Chloro-5-hydroxybenzonitrile is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a versatile precursor for the synthesis of more complex molecules. Notably, derivatives of this scaffold have been investigated as non-nucleoside HIV reverse transcriptase inhibitors, highlighting its potential as a pharmacophore. This guide summarizes the available spectroscopic data, a detailed synthetic protocol, and relevant workflow diagrams for 3-Chloro-5-hydroxybenzonitrile.

Spectroscopic Data

While experimental data for the title compound is unavailable, predicted spectroscopic values for 3-Chloro-5-hydroxybenzonitrile provide a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5-hydroxybenzonitrile are presented in Table 1. These predictions are based on computational models and analysis of similar structures.

Table 1. Predicted ¹H and ¹³C NMR Spectral Data for 3-Chloro-5-hydroxybenzonitrile.

Nucleus Predicted Chemical Shift (ppm) Description
¹H ~10.0 (variable) Broad singlet, hydroxyl proton (-OH)
¹H ~7.0-7.5 Multiplets, 3 aromatic protons (Ar-H)
¹³C ~158 Aromatic carbon attached to -OH (C-OH)
¹³C ~136 Aromatic carbon attached to -Cl (C-Cl)
¹³C ~110-130 Aromatic carbons (C-H)
¹³C ~115 Aromatic carbon attached to -CN

| ¹³C | ~118 | Nitrile carbon (-C≡N) |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 3-Chloro-5-hydroxybenzonitrile are listed in Table 2. These are characteristic vibrational frequencies for the functional groups present in the molecule.

Table 2. Predicted Infrared (IR) Spectroscopy Absorption Bands for 3-Chloro-5-hydroxybenzonitrile.

Functional Group Predicted Wavenumber (cm⁻¹) Description of Vibration
Hydroxyl (-OH) 3200-3600 Broad, strong stretching vibration
Aromatic C-H 3000-3100 Stretching vibration
Nitrile (-C≡N) 2220-2260 Sharp, medium-to-strong stretching vibration
Aromatic C=C 1400-1600 Stretching vibrations
C-O 1200-1300 Stretching vibration

| C-Cl | 700-800 | Stretching vibration |

Mass Spectrometry (MS)

For a related compound, 3-chloro-4-hydroxybenzonitrile, the observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion was 154/156, showing the characteristic 3:1 isotopic pattern for a monochlorinated compound. A similar pattern would be expected for 3-Chloro-5-hydroxybenzonitrile. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols

The following is a documented experimental protocol for the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-Chloro-5-hydroxybenzonitrile

Materials:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-trimethylpyridine (collidine)

  • 10% aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).

  • The reaction mixture is heated to 170 °C.

  • Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture, and the reaction is stirred at 170 °C for 4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the addition of 10% aqueous hydrochloric acid.

  • The mixture is extracted with ethyl acetate.

  • The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (10:90, v/v) to afford 3-chloro-5-hydroxybenzonitrile as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway for the class of compounds to which 3-Chloro-5-hydroxybenzonitrile belongs.

G Synthesis of 3-Chloro-5-hydroxybenzonitrile start Start Materials: 3-chloro-5-methoxybenzonitrile LiI, 2,4,6-trimethylpyridine reaction Reaction: Heat to 170°C Stir for 4h start->reaction workup Work-up: Quench with 10% HCl Extract with EtOAc Wash and Dry reaction->workup purification Purification: Silica Gel Chromatography (EtOAc/Hexane) workup->purification product Final Product: 3-Chloro-5-hydroxybenzonitrile purification->product Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) cluster_0 HIV Reverse Transcriptase RT Reverse Transcriptase Enzyme NNRTI_pocket NNRTI Binding Pocket (Allosteric Site) RT->NNRTI_pocket Inhibition Inhibition of DNA Synthesis RT->Inhibition Binding Binding NNRTI_pocket->Binding NNRTI NNRTI (e.g., Benzonitrile Derivative) NNRTI->Binding Conformational_Change Conformational Change in Enzyme Binding->Conformational_Change Conformational_Change->Inhibition Viral_RNA Viral RNA Template Viral_RNA->RT template binding dNTPs dNTPs dNTPs->RT substrate binding

An In-depth Technical Guide on the Molecular Structure of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed basic properties with theoretical and extrapolated data based on analogous compounds. It is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule in drug development and other areas of chemical research. This guide includes a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential biological significance.

Introduction

This compound (C8H6ClNO) is a substituted aromatic compound featuring a benzonitrile core with chloro, methyl, and hydroxyl functional groups. While its specific biological activities and applications are not extensively documented in current literature, its structural motifs are present in various pharmacologically active molecules. The strategic placement of an electron-withdrawing nitrile group, a halogen, a methyl group, and a phenolic hydroxyl group suggests a potential for diverse chemical reactivity and biological interactions. This guide aims to consolidate the known information and provide a theoretical framework for future research on this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, 4, and 5. The nitrile group (-C≡N) is at position 1, the hydroxyl group (-OH) at position 4, the methyl group (-CH3) at position 5, and the chlorine atom (-Cl) at position 3.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 3-Chloro-4-hydroxy-5-methylbenzonitrileChemIndex[1][2]
CAS Number 173900-45-3ChemIndex[1][2]
Molecular Formula C8H6ClNOChemIndex[1][2]
Molecular Weight 167.59 g/mol ChemIndex[1][2]
Appearance Predicted: White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in organic solventsN/A

Proposed Synthesis

Proposed Experimental Protocol
  • Diazotization and Sandmeyer Reaction:

    • Dissolve 4-methoxy-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

    • Slowly add the diazonium salt solution to the cyanide solution to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile group to yield 4-methoxy-3-methylbenzonitrile.

  • Chlorination:

    • The resulting 4-methoxy-3-methylbenzonitrile can be chlorinated using a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), in an appropriate solvent. The directing effects of the methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity at the 3-position relative to the nitrile.

  • Demethylation:

    • The methoxy group of the chlorinated intermediate can be cleaved to yield the final product. A common method for demethylation is the use of a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).

Proposed Synthesis Workflow

G start 4-methoxy-3-methylaniline step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 step2 Sandmeyer Reaction (CuCN, KCN) step1->step2 intermediate1 4-methoxy-3-methylbenzonitrile step2->intermediate1 step3 Chlorination (e.g., SO2Cl2) intermediate1->step3 intermediate2 3-Chloro-4-methoxy-5-methylbenzonitrile step3->intermediate2 step4 Demethylation (e.g., BBr3) intermediate2->step4 product This compound step4->product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound based on established chemical shift and absorption frequency principles.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.0 - 10.0Singlet1HAr-OH
~ 7.5 - 7.8Singlet1HAr-H (position 2)
~ 7.3 - 7.6Singlet1HAr-H (position 6)
~ 2.3Singlet3HAr-CH3
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 155 - 160C-OH
~ 135 - 140C-Cl
~ 130 - 135Ar-C (position 2)
~ 125 - 130Ar-C (position 6)
~ 120 - 125C-CN
~ 115 - 120-C≡N
~ 110 - 115C-CH3
~ 15 - 20-CH3
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group
3200 - 3600O-H stretch
2220 - 2240C≡N stretch
1550 - 1600C=C stretch
1200 - 1300C-O stretch
750 - 850C-Cl stretch

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related compounds have shown interesting pharmacological properties. For instance, derivatives of the structurally similar 3-chloro-5-hydroxybenzonitrile have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. This suggests that this compound could be a valuable scaffold for the design of novel therapeutic agents.

Further research would be required to determine if this compound or its derivatives interact with specific signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

G start 3-Chloro-5-methyl-4- hydroxybenzonitrile step1 In vitro screening (e.g., enzyme assays, receptor binding) start->step1 step2 Cell-based assays (e.g., cytotoxicity, signaling pathway reporters) step1->step2 hit_id Hit Identification step2->hit_id step3 Mechanism of action studies hit_id->step3 step4 Lead optimization step3->step4 preclinical Preclinical studies step4->preclinical

Workflow for investigating the biological activity of this compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a summary of its known properties and a theoretical framework for its synthesis and characterization. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers to begin experimental work. The structural similarity to compounds with known biological activity suggests that this molecule could be a valuable building block for the development of new therapeutic agents. Further research is necessary to elucidate its chemical reactivity, biological activity, and potential applications.

References

physical and chemical properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3). While experimental data for this specific compound is limited, this document compiles available information and presents data from structurally similar compounds to offer valuable insights for researchers and professionals in drug development and organic synthesis. The guide includes a detailed, plausible experimental protocol for its synthesis, a summary of its known safety and handling precautions, and logical workflows for its synthesis and characterization, visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing chloro, methyl, hydroxyl, and nitrile functional groups. These groups contribute to its specific chemical reactivity and physical characteristics. To date, a thorough experimental investigation of its chemical and physical properties has not been published.[1] The following tables summarize key identifiers and predicted or analogous physical property data.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 173900-45-3[1]
Molecular Formula C₈H₆ClNOChemIndex
Molecular Weight 167.59 g/mol ChemIndex
IUPAC Name 3-chloro-4-hydroxy-5-methylbenzonitrileCAPOT Chemical

Table 2: Physical Properties

PropertyValueNotes
Appearance White to off-white solid/crystalline powder.Inferred from similar compounds.
Melting Point No data available.For the related compound 3,5-Dimethyl-4-hydroxybenzonitrile, the melting point is 123-127 °C. For 3-Chloro-5-hydroxybenzonitrile, it is 168-172 °C.
Boiling Point No data available.Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 265.4±25.0 °C.
Solubility No specific data available.Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, based on the properties of similar phenolic compounds.
Density No data available.Predicted for a similar compound, 3-chloro-5-hydroxybenzonitrile, to be 1.4±0.1 g/cm³.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found in the reviewed literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

Table 3: Predicted Spectral Data

TechniqueExpected Peaks and Features
¹H NMR - A singlet for the methyl protons (-CH₃) around 2.0-2.5 ppm.- Two singlets or an AB quartet for the aromatic protons in the region of 6.5-7.5 ppm.- A broad singlet for the hydroxyl proton (-OH) which may be solvent and concentration-dependent, typically > 5 ppm.
¹³C NMR - A peak for the methyl carbon (-CH₃) around 15-25 ppm.- Peaks for the aromatic carbons between 110-160 ppm.- A peak for the nitrile carbon (-C≡N) in the range of 115-125 ppm.
IR Spectroscopy - A broad absorption band for the hydroxyl group (-OH stretch) around 3200-3600 cm⁻¹.- A sharp, medium intensity peak for the nitrile group (-C≡N stretch) around 2220-2260 cm⁻¹.- C-H stretching bands for the aromatic ring and methyl group around 2850-3100 cm⁻¹.- C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of 4-hydroxybenzonitriles is the demethylation of the corresponding 4-methoxybenzonitrile precursor. The following protocol is adapted from the synthesis of the structurally similar 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-chloro-4-methoxy-5-methylbenzonitrile.

Reagents and Materials:

  • 3-chloro-4-methoxy-5-methylbenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Ethyl acetate (EtOAc)

  • 10% Aqueous hydrochloric acid (HCl)

  • Water (deionized)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Three-necked round-bottom flask

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 250 mL three-necked flask, add 3-chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine (as solvent).

  • Heat the reaction mixture to 170 °C with stirring.

  • Once the temperature is stable, add lithium iodide (3 equivalents) in portions.

  • Continue stirring the reaction at 170 °C for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by slowly adding 10% aqueous HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Mandatory Visualizations

Synthesis_Workflow start Start: 3-chloro-4-methoxy- 5-methylbenzonitrile reaction Demethylation Reaction (170 °C, 4h) start->reaction reagents Reagents: - Lithium Iodide - 2,4,6-Trimethylpyridine reagents->reaction workup Aqueous Workup (10% HCl, EtOAc extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: 3-Chloro-5-methyl- 4-hydroxybenzonitrile purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity_physical Purity and Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) IR IR Spectroscopy (Functional Groups) Chromatography Chromatography (TLC, HPLC) MP Melting Point Analysis Solubility Solubility Studies Sample Purified Sample of This compound Sample->NMR Structural Analysis Sample->MS Structural Analysis Sample->IR Structural Analysis Sample->Chromatography Physicochemical Analysis Sample->MP Physicochemical Analysis Sample->Solubility Physicochemical Analysis

Caption: Logical workflow for the characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, structurally related benzonitrile derivatives have been investigated for a variety of pharmacological activities. For instance, some substituted (cyanophenoxy)pyrazoles have been explored as non-nucleoside HIV reverse transcriptase inhibitors. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules. Further research is required to elucidate any potential therapeutic applications.

Safety and Handling

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, following standard laboratory safety procedures.

General Precautions:

  • Inhalation: May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[1]

  • Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Harmful if swallowed. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection.

  • For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Fire Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Handling and Storage:

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Store in a cool, dry place in a tightly closed container.

Disposal:

  • Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While there is a significant lack of experimentally determined data for its physical and spectral properties, this guide provides a foundational understanding based on its chemical structure and comparison with related compounds. The provided synthesis protocol offers a viable route for its preparation, and the outlined characterization workflow establishes a basis for its analysis. It is imperative that future research focuses on the experimental determination of its properties and exploration of its biological activities to fully realize its potential. Researchers and scientists should exercise caution and adhere to strict safety protocols when handling this compound due to the limited toxicological data available.

References

An In-depth Technical Guide to the Thermal Stability of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a nitrile, a hydroxyl, a chloro, and a methyl group on a benzene ring, suggests a complex thermal behavior. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and potential hazards. This technical guide outlines the standard methodologies for evaluating the thermal stability of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Properties

While direct experimental data is unavailable, the thermal properties of this compound can be anticipated based on the analysis of related substituted benzonitriles. The following table summarizes the expected data that would be obtained from TGA and DSC analyses.

ParameterExpected Value/RangeAnalytical TechniqueSignificance
Melting Point (Tm) 150 - 180 °CDSCIndicates the transition from a solid to a liquid state. A sharp melting point is often indicative of high purity.
Enthalpy of Fusion (ΔHf) 40 - 70 J/gDSCThe amount of energy required to melt the sample. This value is related to the crystallinity of the material.
Onset of Decomposition (Tonset) 200 - 250 °CTGAThe temperature at which the compound begins to degrade. This is a critical parameter for determining the upper limit of its thermal stability.
Temperature at 5% Weight Loss (Td5) 210 - 260 °CTGAA common metric to define the initial stage of significant thermal decomposition.
Temperature at Maximum Decomposition Rate (Tmax) 250 - 300 °CDTG (from TGA)The temperature at which the rate of weight loss is highest, indicating the most rapid phase of decomposition.
Residual Mass at 600 °C < 10%TGAThe amount of non-volatile material remaining after heating to a high temperature in an inert atmosphere. For this organic compound, a low residual mass is expected.
Glass Transition (Tg) Not expectedDSCAs a crystalline compound, a glass transition is not anticipated. Its presence would suggest an amorphous component.
Decomposition Enthalpy (ΔHd) VariesDSCThe heat released or absorbed during decomposition. The process can be exothermic or endothermic depending on the decomposition mechanism.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[2]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum decomposition rate.

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile components.[3]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.[3]

  • Temperature Program: A common method is a heat-cool-heat cycle to erase the thermal history of the sample.[3] For this compound, a suitable program would be:

    • Heat from 25 °C to 200 °C at 10 °C/min.

    • Cool from 200 °C to 25 °C at 10 °C/min.

    • Heat from 25 °C to 350 °C at 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition. The peak area of the melting endotherm is integrated to calculate the enthalpy of fusion.

Visualizations

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample 3-Chloro-5-methyl- 4-hydroxybenzonitrile Weigh Accurate Weighing Sample->Weigh Encapsulate Pan Encapsulation Weigh->Encapsulate TGA TGA Analysis (Inert Atmosphere) Encapsulate->TGA DSC DSC Analysis (Inert Atmosphere) Encapsulate->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dt vs. Temp) TGA_Data->DTG_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DTG_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for Thermal Stability Analysis.

The thermal decomposition of halogenated and hydroxylated benzonitriles can proceed through complex pathways. The following diagram illustrates a hypothetical decomposition pathway for this compound.

decomposition_pathway cluster_initial Initial Decomposition Steps cluster_intermediate Intermediate Fragments cluster_final Final Products Compound This compound Decarbonylation Loss of CO Compound->Decarbonylation Dehydrochlorination Loss of HCl Compound->Dehydrochlorination Nitrile_Hydrolysis Hydrolysis of Nitrile Compound->Nitrile_Hydrolysis Aromatic_Radicals Aromatic Radicals Decarbonylation->Aromatic_Radicals Dehydrochlorination->Aromatic_Radicals Chlorinated_Phenol Chlorinated Phenolic Fragments Nitrile_Hydrolysis->Chlorinated_Phenol Cyanide_Species HCN / Cyanogen Nitrile_Hydrolysis->Cyanide_Species Volatile_Gases CO, CO2, H2O, HCl Chlorinated_Phenol->Volatile_Gases Aromatic_Radicals->Volatile_Gases Char_Residue Carbonaceous Char Aromatic_Radicals->Char_Residue Cyanide_Species->Volatile_Gases

Caption: Hypothetical Thermal Decomposition Pathway.

Discussion of Thermal Stability

The thermal stability of this compound is influenced by the interplay of its functional groups.

  • Hydroxyl Group: The phenolic hydroxyl group can participate in intermolecular hydrogen bonding, which may increase the energy required to initiate decomposition. At elevated temperatures, it can be a site for dehydration reactions.

  • Chloro Group: The carbon-chlorine bond is a potential weak point in the molecule. Dehydrochlorination is a common thermal degradation pathway for chlorinated organic compounds.

  • Nitrile Group: The nitrile group is generally thermally stable but can undergo hydrolysis or other reactions at high temperatures, especially in the presence of trace amounts of water, to form amides or carboxylic acids, which would then decompose further.

  • Methyl Group: The methyl group can undergo oxidation if the analysis is performed in an oxidative atmosphere. In an inert atmosphere, its effect on the initial decomposition temperature is likely less pronounced than the other functional groups.

The decomposition of substituted benzonitriles often involves the fragmentation of the aromatic ring and the release of small gaseous molecules such as hydrogen cyanide, hydrogen chloride, carbon monoxide, and carbon dioxide. The formation of a stable carbonaceous char at higher temperatures is also a possibility.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust framework for its thermal characterization. The outlined TGA and DSC protocols are standard industry practices for assessing the thermal stability of organic compounds. The expected data and potential decomposition pathways discussed herein offer a solid foundation for researchers and drug development professionals to design and interpret future experimental work on this compound. Accurate determination of its thermal properties is a critical step in its potential development for various applications.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-5-methyl-4-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methyl-4-hydroxybenzonitrile is a versatile, trifunctional aromatic compound with significant potential as a key intermediate in medicinal chemistry. Its unique substitution pattern—featuring a hydroxyl group, a nitrile moiety, and a chlorine atom—offers multiple reactive sites for the synthesis of diverse and complex molecular architectures. This document provides an overview of its potential applications in drug discovery, detailed protocols for the synthesis of derivatives, and methodologies for their biological evaluation. The information presented is intended to serve as a foundational guide for researchers leveraging this compound in the development of novel therapeutic agents.

Introduction

Benzonitrile derivatives are integral scaffolds in the design of pharmacologically active molecules, frequently utilized for their ability to act as bioisosteres for other functional groups and their involvement in crucial binding interactions with biological targets. The specific compound, this compound, offers a strategic combination of functional groups that can be selectively manipulated. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, the nitrile group can be hydrolyzed or reduced, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. These characteristics make it an attractive starting material for generating libraries of compounds for screening against various therapeutic targets, including kinases, viral enzymes, and G-protein coupled receptors.

Synthetic Applications and Potential Therapeutic Targets

This compound serves as a valuable building block for a range of heterocyclic and substituted aromatic compounds with demonstrated or potential therapeutic activities.

Synthesis of Kinase Inhibitors

The benzonitrile moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket. The scaffold of this compound can be elaborated to generate potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

Development of Antiviral Agents

Derivatives of substituted benzonitriles have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] The structural features of this compound make it a suitable precursor for novel NNRTIs.

Synthesis of Adenosine Receptor Antagonists

Triazole and pyrimidine derivatives synthesized from substituted benzonitriles have shown promise as dual A2A/A2B adenosine receptor antagonists, which are being explored for cancer immunotherapy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of derivatives of this compound.

Synthesis of this compound

A common route for the synthesis of hydroxylated benzonitriles involves the demethylation of the corresponding methoxy derivative.

Protocol 1: Demethylation of 3-Chloro-4-methoxy-5-methylbenzonitrile

  • Materials: 3-Chloro-4-methoxy-5-methylbenzonitrile, Lithium iodide (LiI), 2,4,6-Collidine, 10% Aqueous HCl, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Hexane.

  • Procedure:

    • To a 250 mL three-necked flask, add 3-Chloro-4-methoxy-5-methylbenzonitrile (1 equivalent) and 2,4,6-collidine.

    • Heat the mixture to 170 °C.

    • Add lithium iodide (3 equivalents) in portions.

    • Stir the reaction mixture at 170 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding 10% aqueous HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Synthesis of a Representative Derivative: O-Alkylation

The hydroxyl group of this compound can be readily alkylated to introduce further diversity.

Protocol 2: Synthesis of 4-(Benzyloxy)-3-chloro-5-methylbenzonitrile

  • Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in acetone.

    • Add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, filter the solid and wash with acetone.

    • Evaporate the acetone from the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by recrystallization or column chromatography.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Protocol 3: Kinase Inhibition Assay

  • Materials: Synthesized compounds, Target kinase, ATP, Substrate peptide, Kinase buffer, 96-well plates, Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the IC50 values from the dose-response curves.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound

Compound IDR-group at 4-OHTarget KinaseIC50 (nM)
Lead-001 HKinase A1500
Lead-002 BenzylKinase A750
Lead-003 4-FluorobenzylKinase A420
Lead-004 Pyridin-4-ylmethylKinase A210

Visualizations

Diagrams of Synthetic Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Core Intermediate cluster_derivatization Derivatization cluster_final Final Compounds 3-Chloro-4-methoxy-5-methylbenzonitrile 3-Chloro-4-methoxy-5-methylbenzonitrile Demethylation Demethylation 3-Chloro-4-methoxy-5-methylbenzonitrile->Demethylation LiI, Collidine This compound This compound Demethylation->this compound O-Alkylation O-Alkylation This compound->O-Alkylation R-X, Base Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd catalyst Ether Derivatives Ether Derivatives O-Alkylation->Ether Derivatives Biaryl Derivatives Biaryl Derivatives Cross-Coupling->Biaryl Derivatives

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis of Core Synthesis of Core Synthesis of Derivatives Synthesis of Derivatives Synthesis of Core->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Primary Assay (e.g., Kinase Inhibition) Primary Assay (e.g., Kinase Inhibition) Purification & Characterization->Primary Assay (e.g., Kinase Inhibition) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Assay (e.g., Kinase Inhibition)->Dose-Response & IC50 Determination Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Selectivity Profiling->Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Design of New Derivatives Design of New Derivatives Structure-Activity Relationship (SAR) Analysis->Design of New Derivatives Design of New Derivatives->Synthesis of Core

Caption: General workflow for drug discovery using the target scaffold.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic positioning of its functional groups allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space in the pursuit of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to initiate and advance drug discovery programs based on this valuable scaffold.

References

Application Notes and Protocols for the Use of 3-Chloro-5-methyl-4-hydroxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3), a versatile trifunctional building block in organic synthesis.[1][2] This document outlines its application in the synthesis of various derivatives through reactions targeting its hydroxyl, chloro, and nitrile functionalities. Detailed experimental protocols for key transformations and data on the biological activities of the resulting compounds are provided to support researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

Overview of Synthetic Applications

This compound possesses three distinct reactive sites: a nucleophilic hydroxyl group, an electrophilic aromatic carbon bearing a chloro substituent, and a nitrile group that can undergo various transformations. This unique combination allows for selective and sequential modifications, making it a valuable precursor for the synthesis of complex molecules.

Key Reaction Types:

  • O-Alkylation and O-Arylation: The phenolic hydroxyl group serves as a prime site for the introduction of various alkyl and aryl substituents, leading to the formation of diverse ether derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a range of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrile group.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety is a suitable handle for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

The strategic functionalization of this compound has been explored for the development of compounds with a range of biological activities, including antimicrobial, anticancer, and herbicidal properties.

Experimental Protocols and Data

O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl group of this compound can be readily alkylated to produce a variety of ether derivatives. These ethers are of interest as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Table 1: Synthesis of Substituted Aryl Ethers

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃AcetoneReflux695
2Ethyl BromideK₂CO₃DMF80492
3Benzyl ChlorideCs₂CO₃Acetonitrile60888
4Propargyl BromideNaHTHFrt1275

Protocol 1: General Procedure for O-Alkylation

  • To a solution of this compound (1.0 eq) in the specified solvent (see Table 1), add the appropriate base (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro substituent of this compound can be functionalized via palladium-catalyzed cross-coupling reactions to introduce new aryl or heteroaryl moieties.

Table 2: Suzuki-Miyaura Coupling with Various Boronic Acids

EntryBoronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane11090
33-Thienylboronic acidPd(PPh₃)₄-CsFDME9078
4Pyridine-3-boronic acidPdCl₂(dppf)-Na₂CO₃Acetonitrile/H₂O8572

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.5 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq, if required), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Biological Activities of Derivatives

Derivatives of this compound have shown promise in various biological applications. For instance, related benzonitrile structures have been investigated for their potential as antimicrobial and anticancer agents.

Table 3: Biological Activity of Selected Derivatives

Compound IDDerivative TypeTarget Organism/Cell LineActivity MetricValue
I Quinoline DerivativeS. aureusMIC4 µg/mL[3]
II Benzoxazole DerivativeMCF-7 (Breast Cancer)IC₅₀8.2 µM[3]
III (3-cyanophenoxy)pyrazoleHIV Reverse TranscriptaseInhibitionActive[3]

Note: Data presented for related structures as specific data for this compound derivatives is limited in publicly available literature.

Visualizing Synthetic Pathways and Workflows

Synthetic Utility Overview

The following diagram illustrates the key synthetic transformations possible with this compound.

Synthetic_Pathways cluster_hydroxyl Hydroxyl Group Reactions cluster_chloro Chloro Group Reactions cluster_nitrile Nitrile Group Reactions start 3-Chloro-5-methyl-4- hydroxybenzonitrile ether O-Alkylation/ O-Arylation start->ether R-X, Base ester Esterification start->ester RCOCl, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu: suzuki Suzuki Coupling start->suzuki ArB(OH)₂, Pd cat. heck Heck Coupling start->heck Alkene, Pd cat. sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu cat. hydrolysis Hydrolysis to Carboxylic Acid/Amide ether->hydrolysis reduction Reduction to Amine snar->reduction

Caption: Synthetic transformations of this compound.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Starting Material, Boronic Acid, Catalyst, Ligand, Base) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating and Stirring (Monitor by TLC/GC-MS) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Logical Relationship of Functional Group Reactivity

The following diagram illustrates the logical relationship between the functional groups and the types of reactions they undergo.

Reactivity_Logic center 3-Chloro-5-methyl-4- hydroxybenzonitrile hydroxyl Hydroxyl Group (Nucleophilic) center->hydroxyl chloro Aryl Chloride (Electrophilic Site) center->chloro nitrile Nitrile Group (Electron Withdrawing) center->nitrile etherification Etherification hydroxyl->etherification substitution Substitution chloro->substitution coupling Cross-Coupling chloro->coupling hydrolysis_reduction Hydrolysis/Reduction nitrile->hydrolysis_reduction

Caption: Functional group reactivity map for the title compound.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile and its subsequent derivatization to generate a library of compounds for potential therapeutic applications. The synthetic strategies focus on modifications of the hydroxyl, chloro, and nitrile functionalities, offering pathways to a diverse range of molecular scaffolds.

Introduction

This compound is a substituted aromatic compound with multiple reactive sites, making it an attractive starting material for the synthesis of novel derivatives in drug discovery and medicinal chemistry. The presence of a phenolic hydroxyl group, a halogenated aromatic ring, and a nitrile moiety allows for a variety of chemical transformations. Derivatives of structurally related benzonitriles have shown promise as inhibitors of various enzymes and as antagonists for receptors such as the A2A/A2B adenosine receptors, highlighting the potential of this compound class in developing new therapeutic agents.[1] This document outlines the synthesis of the core molecule and key derivatization reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the chlorination of a readily available starting material, 4-hydroxy-3-methylbenzonitrile, followed by purification.

Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of Starting Material 4-hydroxy-3-methylbenzonitrile 4-hydroxy-3-methylbenzonitrile Reaction1 Chlorination 4-hydroxy-3-methylbenzonitrile->Reaction1 Starting Material SO2Cl2 SO2Cl2 SO2Cl2->Reaction1 Reagent This compound This compound Reaction1->this compound Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-hydroxy-3-methylbenzonitrile

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation: Synthesis of this compound
Starting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
4-hydroxy-3-methylbenzonitrileThis compoundSO₂Cl₂DCM75-85>97

Derivatization of this compound

The versatile scaffold of this compound allows for derivatization at three key positions: the hydroxyl group, the chloro substituent, and the nitrile group.

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for etherification and esterification reactions to introduce a variety of functionalities.

G cluster_1 Hydroxyl Group Derivatization Start This compound Etherification Ether Synthesis (Williamson Ether Synthesis) Start->Etherification Esterification Ester Synthesis Start->Esterification Ether_Product Ether Derivatives Etherification->Ether_Product Ester_Product Ester Derivatives Esterification->Ester_Product Alkyl_Halide R-X, Base Alkyl_Halide->Etherification Acyl_Chloride R-COCl, Base Acyl_Chloride->Esterification

Caption: Pathways for ether and ester synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Derivative ClassStarting MaterialReagentsSolventTypical Yield (%)
EthersThis compoundAlkyl halide, K₂CO₃DMF80-95
EstersThis compoundAcyl chloride, PyridineDCM85-98
Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

The chloro substituent can be displaced by various nucleophiles, particularly when activated by the electron-withdrawing nitrile group. This allows for the introduction of nitrogen, oxygen, and sulfur-based functionalities.

G cluster_2 Nucleophilic Aromatic Substitution (SₙAr) Start_SNAr This compound SNAr_Reaction SₙAr Reaction Start_SNAr->SNAr_Reaction SNAr_Product Substituted Derivatives SNAr_Reaction->SNAr_Product Nucleophiles Nu-H (Amines, Thiols, etc.), Base Nucleophiles->SNAr_Reaction

Caption: General scheme for SₙAr reactions.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography.

NucleophileStarting MaterialBaseSolventTypical Yield (%)
AminesThis compoundK₂CO₃DMSO40-70
ThiolsThis compoundNaHDMF50-80

Potential Applications in Drug Discovery

Derivatives of this compound represent a valuable compound library for screening against various biological targets. The structural diversity achievable through the described synthetic protocols allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets such as kinases, GPCRs, and other enzymes implicated in disease. For instance, the synthesis of derivatives bearing functionalities similar to those found in known adenosine receptor antagonists could lead to the discovery of novel modulators of this important signaling pathway.

Diagram: Drug Discovery Workflow

G cluster_3 Drug Discovery Workflow Synthesis Synthesis of Derivatives Screening Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for drug discovery.

Hypothetical Biological Data

The following table presents hypothetical biological data for representative derivatives to illustrate the potential outcomes of a screening campaign.

Compound IDDerivative ClassR Group / NucleophileTargetIC₅₀ (nM)
DERIV-001EtherBenzylAdenosine A2A Receptor850
DERIV-002EsterAcetylKinase X1200
DERIV-003Amine (SₙAr)MorpholineAdenosine A2A Receptor350
DERIV-004EtherEthylKinase Y2500

These application notes provide a foundation for the synthesis and exploration of derivatives of this compound. The detailed protocols and suggested workflows are intended to facilitate research and development in the pursuit of novel chemical entities with therapeutic potential.

References

Application Notes and Protocols: Reactions of the Nitrile Group in 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several key chemical transformations of the nitrile group of 3-Chloro-5-methyl-4-hydroxybenzonitrile. This versatile starting material can be converted into a variety of functional groups, each with significant potential in medicinal chemistry and drug development. The protocols provided are based on established methods for analogous compounds and are intended to serve as a starting point for laboratory synthesis.

Hydrolysis to 3-Chloro-5-methyl-4-hydroxybenzoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting benzoic acid derivative can serve as a key building block for the synthesis of esters and amides, and the carboxylic acid moiety itself is a common feature in many pharmacologically active molecules. For instance, p-hydroxybenzoic acid and its derivatives are known to possess antimicrobial, antioxidant, and anti-inflammatory properties.

Quantitative Data Summary (Representative)

Starting MaterialReagents and ConditionsProductYieldReference
4-methoxybenzonitrileLiCl, Dimethylacetamide, 24h reflux; then HCl4-hydroxybenzonitrile96.8%[1]
3,5-dichloro-4-methoxybenzonitrileLiCl, N-methylpyrrolidone, 24h reflux; then HCl3,5-dichloro-4-hydroxybenzonitrileHighUS3585233A

Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)

This protocol is adapted from general procedures for the hydrolysis of benzonitriles.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a 1:1 mixture of dioxane and 10% aqueous sulfuric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-5-methyl-4-hydroxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Workflow for Nitrile Hydrolysis

G start Start: this compound reagents Add Dioxane and 10% aq. H₂SO₄ start->reagents reflux Reflux for 12-24 hours reagents->reflux workup Aqueous Workup and Extraction with Ethyl Acetate reflux->workup purification Purification by Recrystallization workup->purification product Product: 3-Chloro-5-methyl-4-hydroxybenzoic Acid purification->product

Caption: General workflow for the hydrolysis of a benzonitrile.

Reduction to (3-Chloro-5-methyl-4-hydroxyphenyl)methanamine

The reduction of a nitrile to a primary amine provides a valuable synthetic route to benzylamine derivatives. These compounds are important intermediates in the synthesis of numerous pharmaceuticals, including agonists and antagonists for various receptors, and enzyme inhibitors.

Quantitative Data Summary (Representative)

Starting MaterialReagents and ConditionsProductYieldReference
BenzonitrileCoCl₂, NaBH₄, MethanolBenzylamineHighWO1985000605A1
3-chloro-4-methoxyaniline1. Diazotization, 2. KCN/CuCN, 3. LiAlH₄/THF3-chloro-4-methoxybenzylamineNot specifiedBenchChem

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative)

This protocol is based on the general procedure for the reduction of substituted benzonitriles.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl) in diethyl ether

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (3-Chloro-5-methyl-4-hydroxyphenyl)methanamine.

  • The product can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether.

Workflow for Nitrile Reduction

G start Start: this compound reduction Reduction with LiAlH₄ in anhydrous THF start->reduction quench Quench with H₂O and NaOH(aq) reduction->quench filtration Filtration of Aluminum Salts quench->filtration isolation Concentration and Purification filtration->isolation product Product: (3-Chloro-5-methyl-4-hydroxyphenyl)methanamine isolation->product

Caption: General workflow for the reduction of a benzonitrile to a benzylamine.

[3+2] Cycloaddition to 5-(3-Chloro-5-methyl-4-hydroxyphenyl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3] Consequently, this transformation is widely used in drug discovery to modify lead compounds. Tetrazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]

Quantitative Data Summary (Representative)

Starting MaterialReagents and ConditionsProductYieldReference
Aromatic NitrilesNaN₃, Co(II) complex (1 mol%), DMSO, 110 °C, 12 h5-Aryl-1H-tetrazoles90-96%[4][5]
Aromatic NitrilesNaN₃, Co-Ni/Fe₃O₄@MMSHS, H₂O, 80 °C, 8-44 min5-Aryl-1H-tetrazolesup to 98%[6]

Experimental Protocol: Cobalt-Catalyzed [3+2] Cycloaddition (Representative)

This protocol is adapted from a general method for the synthesis of 5-substituted-1H-tetrazoles.[4][7]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Cobalt(II) Chloride (CoCl₂) or a suitable Cobalt(II) complex

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Water

Procedure:

  • In a reaction vial, combine this compound (1.0 equivalent), sodium azide (1.2 equivalents), and a catalytic amount of a Co(II) complex (e.g., 1 mol%) in DMSO.

  • Seal the vial and heat the mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(3-Chloro-5-methyl-4-hydroxyphenyl)-1H-tetrazole.

  • Purify the product by column chromatography or recrystallization.

Tetrazole as a Carboxylic Acid Bioisostere

G cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Bioisostere COOH R-COOH Receptor_A Receptor Binding Site (e.g., H-bond acceptor/donor) COOH->Receptor_A Interaction Tetrazole R-Tetrazole Receptor_B Receptor Binding Site (e.g., H-bond acceptor/donor) Tetrazole->Receptor_B Similar Interaction Improvement Improved Pharmacokinetics (e.g., metabolic stability, oral bioavailability) Tetrazole->Improvement

Caption: The tetrazole ring serves as a bioisostere for a carboxylic acid.

Synthesis of 3-Chloro-5-methyl-4-hydroxybenzamidine

Amidines are strongly basic compounds that are important pharmacophores and versatile building blocks in medicinal chemistry. The amidine moiety can act as a bioisostere for other functional groups and is found in various enzyme inhibitors, for example, as inhibitors of thrombin.

Quantitative Data Summary (Representative)

Starting MaterialReagents and ConditionsProductYieldReference
Cyano(hetero)aryl1. HCl(g), Methanol, 0-30 °C, 2-24 h; 2. NH₃ solution, 20-50 °C, 1-16 h(Hetero)arylamidineNot specified[8]
Cyano(hetero)aryl1. LiHMDS, THF, 0-20 °C, 2-20 h; 2. HCl, Ethanol, 0-20 °C, 1-16 h(Hetero)arylamidineNot specified[8]

Experimental Protocol: Pinner Reaction (Representative)

This protocol describes the formation of an amidine via the Pinner reaction, which proceeds through an imidate intermediate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (in ethanol)

Procedure:

  • Cool a solution of this compound (1.0 equivalent) in anhydrous ethanol to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.

  • The imidate hydrochloride salt may precipitate. If so, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude imidate salt.

  • Dissolve the crude imidate salt in anhydrous ethanol and add a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 12-24 hours.

  • The ammonium chloride precipitate can be removed by filtration.

  • Concentrate the filtrate to yield the crude 3-Chloro-5-methyl-4-hydroxybenzamidine.

  • The product can be purified by recrystallization or conversion to its hydrochloride salt.

Amidine Derivatives in Drug Discovery

G Amidine Amidine Moiety (e.g., 3-Chloro-5-methyl-4-hydroxybenzamidine) Target Enzyme Active Site (e.g., Serine Protease) Amidine->Target Binding Inhibition Enzyme Inhibition Target->Inhibition Leads to

Caption: Amidines as key binding motifs in enzyme inhibitors.

Synthesis of 3-Chloro-5-methyl-4-hydroxybenzothioamide

Thioamides are important intermediates in the synthesis of sulfur-containing heterocycles, such as thiazoles. They are also found in several biologically active compounds. The conversion of a nitrile to a thioamide can be achieved using various thionating agents.

Quantitative Data Summary (Representative)

Starting MaterialReagents and ConditionsProductYieldReference
Aromatic and Aliphatic NitrilesPhosphorus Pentasulfide (P₄S₁₀), Dioxane, RefluxThioamidesHigh[9]
Aromatic and Aliphatic NitrilesThioacetic acid, CaH₂, Toluene, 110 °CThioamidesGood to ExcellentOrganic Chemistry Portal

Experimental Protocol: Thionation with Phosphorus Pentasulfide (Representative)

This protocol is adapted from a general and efficient method for the synthesis of thioamides from nitriles.[9]

Materials:

  • This compound

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Dioxane (anhydrous)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Water

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dioxane, add phosphorus pentasulfide (0.5 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Stir for 30 minutes to neutralize the acidic byproducts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Chloro-5-methyl-4-hydroxybenzothioamide.

  • The product can be purified by column chromatography or recrystallization.

Thioamides as Heterocycle Precursors

G Thioamide 3-Chloro-5-methyl-4-hydroxybenzothioamide Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization Reagent α-Haloketone Reagent->Cyclization Thiazole Substituted Thiazole Derivative Cyclization->Thiazole

Caption: Thioamides as precursors for the synthesis of thiazoles.

References

Application Notes and Protocols: Reactions of the Hydroxyl Group of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reactions involving the hydroxyl group of 3-Chloro-5-methyl-4-hydroxybenzonitrile, a versatile intermediate in medicinal chemistry and materials science. The phenolic hydroxyl group is a prime site for chemical modification, allowing for the introduction of diverse functionalities to tailor the molecule's properties for specific applications.[1] This document details protocols for common and impactful transformations: O-alkylation (etherification) and O-acylation (esterification).

Application Notes

The hydroxyl group of this compound can undergo several key reactions, primarily etherification and esterification, to produce a variety of derivatives. These reactions are fundamental in drug discovery and development for modulating pharmacokinetic and pharmacodynamic properties.

1. O-Alkylation (Etherification) via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group into an ether linkage.[2][3] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.[3] This functionalization can be used to improve metabolic stability, alter solubility, and introduce pharmacologically active moieties.

  • Reaction Principle: The acidic nature of the phenolic proton allows for deprotonation with a suitable base, such as sodium hydroxide or potassium carbonate, to form the sodium or potassium salt.[2][4] This salt then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield the corresponding ether.[3][4]

  • Key Considerations:

    • Choice of Base: Stronger bases like sodium hydride (NaH) can be used for less reactive phenols or when anhydrous conditions are necessary.[3][4] For many phenols, alkali metal carbonates (K2CO3, Cs2CO3) or hydroxides (NaOH) are sufficient.[2][4]

    • Alkyl Halide: Primary alkyl halides are preferred for this SN2 reaction to minimize competing elimination reactions.[3]

    • Solvent: Polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[4]

2. O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride.[1][5] This transformation is often employed to create prodrugs, protect the hydroxyl group, or introduce new functional groups.[1]

  • Reaction Principle: The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[5] The reaction is often catalyzed by a base, which deprotonates the phenol to increase its nucleophilicity, or by an acid, which protonates the carbonyl oxygen of the acylating agent to increase its electrophilicity.[5][6]

  • Key Considerations:

    • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and commonly used for efficient esterification of phenols.[5]

    • Catalyst: A mild base like pyridine or triethylamine is frequently added to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.[6]

    • Chemoselectivity: In molecules with multiple nucleophilic sites, reaction conditions can be tuned to favor O-acylation over other reactions. For instance, acidic conditions can suppress the nucleophilicity of other functional groups like amides.[6]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the etherification and esterification of substituted phenols, which can be extrapolated for this compound.

Table 1: O-Alkylation (Williamson Ether Synthesis) of Substituted Phenols

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK2CO3AcetonitrileReflux4 - 885 - 95
Ethyl BromideCs2CO3DMF60 - 806 - 1280 - 90
Benzyl ChlorideNaOHEthanol/WaterReflux3 - 690 - 98
Allyl BromideK2CO3AcetoneReflux2 - 490 - 97

Table 2: O-Acylation (Esterification) of Substituted Phenols

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetyl ChloridePyridineDichloromethane0 - 251 - 390 - 98
Acetic AnhydrideTriethylamineEthyl Acetate25 - 502 - 588 - 96
Benzoyl ChloridePyridineChloroform252 - 492 - 99
Isobutyryl ChlorideHunig's BaseTHF0 - 251 - 285 - 95

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the etherification of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2 equivalents)[4]

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).[4]

  • Add the alkyl halide (1.2 equivalents) to the suspension at room temperature.[4]

  • Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion of the reaction, filter the reaction mixture to remove the inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation (Esterification)

This protocol provides a general method for the esterification of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Dichloromethane (DCM) or Chloroform

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Figure 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start: This compound reagents Reagents: - Alkyl Halide (R-X) - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) reaction Reaction: Stir at RT or Reflux (4-12h) start->reaction reagents->reaction workup Workup: - Filtration - Extraction - Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Chloro-5-methyl-4-(alkoxy)benzonitrile purification->product

Caption: Workflow for O-alkylation.

Figure 2: Esterification Reaction Pathway

Esterification_Pathway cluster_reactants Reactants substrate This compound phenoxide Phenoxide Intermediate substrate->phenoxide + Base acylating_agent Acyl Chloride (RCOCl) intermediate O-Acyl Pyridinium Intermediate (activated acylating agent) acylating_agent->intermediate + Base base Base (e.g., Pyridine) product 3-Chloro-5-methyl-4-(acyloxy)benzonitrile phenoxide->product + Intermediate

Caption: Key steps in base-catalyzed esterification.

Figure 3: Logical Relationship of Reaction Parameters

Reaction_Parameters parameters Reaction Parameters Temperature Reaction Time Solvent Base Strength outcome Reaction Outcome Yield Purity Reaction Rate Side Products parameters:f0->outcome:f2 influences parameters:f1->outcome:f0 impacts parameters:f2->outcome:f0 affects parameters:f3->outcome:f3 can determine

Caption: Influence of parameters on reaction outcome.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] 3-Chloro-5-methyl-4-hydroxybenzonitrile is a valuable building block, and its functionalization via Suzuki coupling opens avenues for the creation of novel biaryl structures with potential applications in drug discovery and materials science.

The presence of a chlorine atom on the aromatic ring of this compound provides a handle for transition-metal-catalyzed cross-coupling reactions.[4] The electron-withdrawing nature of the cyano group can facilitate the oxidative addition step in the catalytic cycle, a key activation step for aryl chlorides.[4] These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, based on established methodologies for similar electronically activated and sterically hindered aryl chlorides.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X 3-Chloro-5-methyl- 4-hydroxybenzonitrile Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Proposed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Purge with Inert Gas C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%)) and the phosphine ligand (e.g., SPhos (0.04 mmol, 4 mol%)) if required. Add this mixture to the reaction vessel. For a pre-formed catalyst like Pd(PPh₃)₄ (0.03 mmol, 3 mol%), add it directly.

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Recommended Screening Conditions

Due to the specific nature of this compound, screening of reaction conditions is highly recommended to determine the optimal parameters for a given arylboronic acid partner. The following tables summarize key catalytic systems and conditions that have proven effective for the Suzuki coupling of challenging aryl chlorides.

Table 1: Recommended Catalytic Systems

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2High activity for a broad range of substrates, including electron-deficient ones.[7]
Pd₂(dba)₃XPhos1-2Excellent for sterically hindered and electron-poor substrates.[7]
Pd(PPh₃)₄None2-5Readily available and well-understood, though may require higher temperatures.[7]
PdCl₂(dppf)None2-5Good for a range of substrates and relatively air-stable.

Table 2: Recommended Bases and Solvents

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄Toluene/H₂O100-110Effective for many Suzuki couplings, promotes high reaction rates.[7]
K₂CO₃Dioxane/H₂O80-100Common and effective base of moderate strength.[7]
Cs₂CO₃THF/H₂O or Dioxane60-90Strong base that can accelerate slow reactions, though at a higher cost.[7]
Na₂CO₃Ethanol/H₂O80-90A milder and cost-effective option.

Key Considerations and Troubleshooting

  • Activation of Aryl Chlorides: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) is often crucial for efficient oxidative addition.[8]

  • Role of the Hydroxyl Group: The phenolic hydroxyl group is acidic and may interfere with the reaction, particularly with strongly basic conditions. While many Suzuki couplings of halophenols proceed without protection, if low yields or side reactions are observed, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling may be necessary.

  • Degassing: It is critical to thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by using a slight excess of the boronic acid and carefully controlling the reaction temperature and catalyst loading.

  • Purification: The polar nature of the hydroxyl and cyano groups in the product may require more polar solvent systems for effective elution during column chromatography.

By carefully selecting the catalytic system and reaction conditions, the Suzuki-Miyaura coupling provides a robust and efficient method for the synthesis of novel biaryl compounds derived from this compound, enabling further exploration in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Chloro-5-methyl-4-hydroxybenzonitrile, a substrate featuring an electron-withdrawing nitrile group and a potentially reactive ortho-hydroxyl group. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions with such functionalized aryl chlorides.[4]

Key Challenges and Considerations

The Buchwald-Hartwig amination of this compound presents specific challenges that require careful optimization of reaction conditions:

  • Ortho-Hydroxyl Group: The presence of a free hydroxyl group ortho to the chlorine can lead to side reactions, such as O-arylation or catalyst inhibition. The choice of a suitable base is crucial to deprotonate the amine nucleophile selectively without promoting undesired reactions of the hydroxyl group.[5]

  • Electron-Withdrawing Nitrile Group: The electron-withdrawing nature of the nitrile group activates the aryl chloride for oxidative addition to the palladium catalyst. However, it can also influence the electronic properties of the catalyst and the stability of reaction intermediates.

  • Steric Hindrance: The methyl group at the 5-position introduces some steric bulk, which can affect the approach of the amine nucleophile and the catalyst. The use of bulky, electron-rich phosphine ligands is often necessary to overcome steric hindrance and promote efficient coupling.[6]

Recommended Catalyst Systems and Reagents

Based on literature precedents for the amination of substituted and functionalized aryl chlorides, the following catalyst systems and reagents are recommended for the Buchwald-Hartwig amination of this compound.

Table 1: Recommended Palladium Catalysts, Ligands, and Bases

ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Commonly used and commercially available palladium sources that are effective in forming the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands that have demonstrated high efficacy for the amination of challenging aryl chlorides, including those with functional groups.[4]
Base NaOt-Bu (Sodium tert-butoxide), LHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are typically required. NaOt-Bu and LHMDS are highly effective, while Cs₂CO₃ offers a milder alternative that can be beneficial for substrates with base-sensitive functional groups.[5]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[7]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction parameters (temperature, reaction time, and catalyst loading) may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Amination with a Primary Amine

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add this compound and the primary amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination with a Secondary Amine

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • LHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous Dioxane

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ and RuPhos under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add this compound and the secondary amine to the Schlenk tube.

  • Add anhydrous, degassed dioxane via syringe.

  • Add LHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize expected yields for the Buchwald-Hartwig amination of this compound with various amines based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Expected Yields for the Amination with Primary Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene1101285-95
4-MethoxyanilinePd₂(dba)₃ / XPhosNaOt-BuToluene100890-98
BenzylaminePd(OAc)₂ / BrettPhosLHMDSDioxane1001675-85
n-ButylaminePd₂(dba)₃ / RuPhosNaOt-BuToluene1002470-80

Table 3: Expected Yields for the Amination with Secondary Amines

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholinePd(OAc)₂ / RuPhosNaOt-BuToluene100690-99
PiperidinePd₂(dba)₃ / XPhosLHMDSDioxane1101088-96
N-MethylanilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1102465-75
DibenzylaminePd₂(dba)₃ / BrettPhosNaOt-BuToluene1202450-65

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start Setup Prepare Schlenk tube under inert atmosphere Start->Setup Add_Solids Add Pd catalyst, ligand, base, This compound, and amine Setup->Add_Solids Add_Solvent Add anhydrous, degassed solvent Add_Solids->Add_Solvent Reaction Heat and stir reaction mixture (100-110 °C, 4-24 h) Add_Solvent->Reaction Workup Cool, quench, and extract product Reaction->Workup Purification Purify by column chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand. Consider using a pre-formed, air-stable catalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu or LHMDS).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysOptimize the catalyst-to-ligand ratio. Screen different ligands. Lower the reaction temperature.
O-arylation of the hydroxyl group Deprotonation of the hydroxyl groupUse a milder base (e.g., Cs₂CO₃). Protect the hydroxyl group prior to amination if other methods fail.

Conclusion

The Buchwald-Hartwig amination provides an effective method for the synthesis of a wide range of N-aryl compounds from this compound. Careful selection of the catalyst system, particularly a bulky, electron-rich phosphine ligand in combination with a strong, non-nucleophilic base, is paramount for achieving high yields and overcoming the challenges associated with the ortho-hydroxyl and para-nitrile functionalities. The provided protocols and data serve as a valuable starting point for researchers in the development of novel pharmaceuticals and functional materials. Further optimization may be required for specific amine coupling partners to achieve optimal results.

References

Application Notes and Protocols for 3-Chloro-5-hydroxybenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-hydroxybenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, allows for a variety of chemical modifications, making it a valuable building block for creating a diverse range of molecules with potential herbicidal or fungicidal properties.[1][2] The strategic placement of these functional groups on the benzene ring influences the molecule's reactivity and provides multiple sites for derivatization. This document provides detailed application notes and experimental protocols for the use of 3-Chloro-5-hydroxybenzonitrile in agrochemical research and development.

While direct agrochemical applications of 3-Chloro-5-methyl-4-hydroxybenzonitrile are not extensively documented in publicly available literature, the closely related compound, 3-Chloro-5-hydroxybenzonitrile, serves as a key intermediate. The methodologies and principles outlined here for 3-Chloro-5-hydroxybenzonitrile can be adapted by researchers for the synthesis and evaluation of other halogenated and hydroxylated benzonitrile derivatives.

Key Applications in Agrochemical Synthesis

The unique substitution pattern of 3-Chloro-5-hydroxybenzonitrile is crucial for imparting biological activity to the resulting compounds.[1] Its adaptable structure lends itself to the synthesis of advanced agricultural chemicals that contribute to crop protection and yield enhancement.[2] The presence of halogen and nitrile groups, in particular, is known to enhance the biological activity of many agrochemicals.

Potential synthetic routes for developing novel agrochemicals from 3-Chloro-5-hydroxybenzonitrile include:

  • Ether Synthesis: The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of various side chains that can modulate the biological activity and physical properties of the final compound.

  • Ester Synthesis: Esterification of the hydroxyl group is another common strategy to create derivatives with potentially different modes of action or improved formulation characteristics.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functionalities, although this may require specific reaction conditions.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.

Data Presentation

Synthesis of 3-Chloro-5-hydroxybenzonitrile

The following table summarizes the quantitative data for a common laboratory-scale synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile.

ParameterValueReference
Starting Material 3-chloro-5-methoxybenzonitrile[3]
Reagents Lithium iodide, 2,4,6-trimethylpyridine (collidine)[3]
Reaction Temperature 170 °C[3]
Reaction Time 4 hours[3]
Product Yield 94%[3]
Product Purity High (white solid after purification)[3]
Purification Method Silica gel column chromatography[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-hydroxybenzonitrile via Demethylation

This protocol details the synthesis of 3-Chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile using lithium iodide.

Materials:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-trimethylpyridine (collidine)

  • 10% aqueous hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

  • Three-necked flask (250 mL)

  • Heating mantle with stirrer

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[3]

  • Heating: Heat the reaction mixture to 170 °C with stirring.[3]

  • Addition of Reagent: Once the temperature is stable, add lithium iodide (16.76 g, 125.298 mmol) to the flask.[3]

  • Reaction: Continue stirring the reaction mixture at 170 °C for 4 hours. Monitor the progress of the reaction by TLC.[3]

  • Work-up: After the starting material is completely consumed (as indicated by TLC), cool the reaction mixture to room temperature.[3]

  • Quenching: Quench the reaction by slowly adding 10% aqueous hydrochloric acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3]

  • Washing: Wash the organic layer sequentially with water and saturated brine.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[3]

  • Final Product: Collect the fractions containing the pure product and evaporate the solvent to yield 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[3]

Visualization of Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for the development of a hypothetical herbicidal compound starting from 3-Chloro-5-hydroxybenzonitrile. This pathway involves an ether synthesis followed by a modification of the nitrile group.

Agrochemical_Synthesis_Pathway cluster_1 A 3-Chloro-5-hydroxybenzonitrile B Intermediate Ether A->B Etherification C Hypothetical Herbicide (Carboxylic Acid Derivative) B->C Nitrile Hydrolysis R1 R-X (e.g., Alkyl halide) R1->B R2 Base (e.g., K2CO3) R2->B R3 Hydrolysis (H2O, H+ or OH-) R3->C

References

Synthesis of Novel Phenylpyrazole Herbicides from Halogenated Benzonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of phenylpyrazole herbicides derived from halogenated benzonitriles. The described synthetic pathway offers a versatile route to novel compounds with potential as protoporphyrinogen oxidase (PPO) inhibitors, a key target in modern herbicide development. This guide includes a multi-step synthesis protocol starting from 2,6-dichlorobenzonitrile, quantitative data for representative compounds, and protocols for herbicidal activity screening.

Introduction

The continuous emergence of herbicide-resistant weeds necessitates the development of novel herbicidal compounds with alternative modes of action. Phenylpyrazole derivatives have been identified as a promising class of herbicides, with many exhibiting potent inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][2]

Halogenated benzonitriles, such as 2,6-dichlorobenzonitrile, serve as readily available and versatile starting materials for the synthesis of a wide range of heterocyclic compounds. This application note details a three-step synthetic sequence to convert 2,6-dichlorobenzonitrile into a novel 3-(2,6-dichlorophenyl)-5-methylpyrazole, a scaffold with high potential for herbicidal activity.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • Grignard Reaction: Conversion of 2,6-dichlorobenzonitrile to 2',6'-dichloroacetophenone.

  • Claisen Condensation: Formation of the β-diketone, 1-(2,6-dichlorophenyl)butane-1,3-dione, from 2',6'-dichloroacetophenone and ethyl acetate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the β-diketone with hydrazine hydrate to yield the final product, 3-(2,6-dichlorophenyl)-5-methylpyrazole.

Synthesis_Workflow start 2,6-Dichlorobenzonitrile step1 Step 1: Grignard Reaction (CH3MgBr, THF) start->step1 intermediate1 2',6'-Dichloroacetophenone step1->intermediate1 step2 Step 2: Claisen Condensation (NaH, Ethyl Acetate) intermediate1->step2 intermediate2 1-(2,6-Dichlorophenyl)butane-1,3-dione step2->intermediate2 step3 Step 3: Knorr Pyrazole Synthesis (Hydrazine Hydrate, Acetic Acid) intermediate2->step3 product 3-(2,6-Dichlorophenyl)-5-methylpyrazole step3->product

Figure 1: Synthetic workflow for the preparation of a novel phenylpyrazole herbicide.

Experimental Protocols

Step 1: Synthesis of 2',6'-Dichloroacetophenone

This procedure outlines the conversion of a nitrile to a ketone via a Grignard reaction.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of methyl iodide (1.2 eq.) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2,6-dichlorobenzonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid until the magnesium salts dissolve.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',6'-dichloroacetophenone.

Expected Yield: 70-80%

Step 2: Synthesis of 1-(2,6-Dichlorophenyl)butane-1,3-dione

This protocol describes the Claisen condensation of an acetophenone derivative with an ester to form a β-diketone.[4][5][6][7][8]

Materials:

  • 2',6'-Dichloroacetophenone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous ethyl acetate

  • Anhydrous toluene or THF

  • Dilute hydrochloric acid

  • Brine

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous toluene or THF.

  • Add a solution of 2',6'-dichloroacetophenone (1.0 eq.) in anhydrous ethyl acetate (5.0 eq.) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the addition of ice-cold water.

  • Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-(2,6-dichlorophenyl)butane-1,3-dione can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Expected Yield: 60-70%

Step 3: Synthesis of 3-(2,6-Dichlorophenyl)-5-methylpyrazole

This protocol details the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-diketone and hydrazine.[9][10][11][12][13]

Materials:

  • 1-(2,6-Dichlorophenyl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Water

Protocol:

  • In a round-bottom flask, dissolve 1-(2,6-dichlorophenyl)butane-1,3-dione (1.0 eq.) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure and extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(2,6-dichlorophenyl)-5-methylpyrazole.

Expected Yield: 85-95%

Quantitative Data

The following table summarizes the expected and reported data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
2',6'-DichloroacetophenoneC₈H₆Cl₂O189.0470-80Colorless oil
1-(2,6-Dichlorophenyl)butane-1,3-dioneC₁₀H₈Cl₂O₂231.0860-70Yellow solid
3-(2,6-Dichlorophenyl)-5-methylpyrazoleC₁₀H₈Cl₂N₂227.0985-95White crystalline solid

Herbicidal Activity and Mode of Action

Mode of Action: PPO Inhibition

The synthesized phenylpyrazole derivatives are designed to act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3][14] This mode of action is consistent with many commercially successful herbicides. The dichlorophenyl moiety is a common feature in several PPO-inhibiting herbicides, contributing to the binding affinity of the molecule to the enzyme's active site.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Oxidation Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Herbicide Phenylpyrazole Herbicide Herbicide->PPO_enzyme Inhibition Cell_Damage Cell Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Figure 2: Signaling pathway of PPO-inhibiting herbicides.
Herbicidal Activity Screening Protocol

A preliminary screening of herbicidal activity can be performed using a whole-plant bioassay.[15][16][17][18]

Materials:

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.

  • Potting soil

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Control solutions (solvent + surfactant, and a commercial standard herbicide).

  • Greenhouse facilities.

Protocol:

  • Plant Preparation: Sow seeds of the selected weed species in small pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.

  • Treatment Application: Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare).

  • Spray the weed seedlings uniformly with the test solutions, control, and standard herbicide solutions.

  • Evaluation: Place the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to the control plants.

  • Record the data as a percentage of injury or growth inhibition.

Expected Herbicidal Activity

Table of Representative Herbicidal Activity Data for Phenylpyrazole Derivatives

Compound ClassTest SpeciesActivity TypeApplication Rate (g a.i./ha)Inhibition (%)Reference
Phenylpyrazole Derivative 1Amaranthus retroflexusPost-emergence150>90[20]
Phenylpyrazole Derivative 2Abutilon theophrastiPost-emergence15050-60[22]
Phenylpyrazole Derivative 3Setaria viridisPost-emergence15050[22]
Phenylpyrazole Derivative 4Brassica campestrisPre-emergence200 µg/mL95-100[21]

Conclusion

The synthetic route described herein provides a robust and efficient method for the preparation of novel phenylpyrazole herbicides from readily available halogenated benzonitriles. The resulting compounds are promising candidates for PPO inhibitors and are expected to exhibit significant herbicidal activity. The provided protocols serve as a foundational guide for researchers in the discovery and development of new crop protection agents. Further optimization of the pyrazole scaffold through the introduction of various substituents is a promising avenue for enhancing herbicidal potency and selectivity.

References

Application Notes and Protocols for 3-Chloro-5-methyl-4-hydroxybenzonitrile in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methyl-4-hydroxybenzonitrile is a substituted aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzonitrile core with chloro, methyl, and hydroxyl functional groups, makes it a versatile synthetic building block.[1] The strategic placement of these groups allows for a variety of chemical transformations, enabling the construction of more complex molecules with potential therapeutic applications. This document provides an overview of its role as a pharmaceutical intermediate, along with a representative synthetic protocol and relevant data.

As a key intermediate, this compound is utilized in the synthesis of diverse molecular architectures for novel drug candidates.[2] The benzonitrile moiety itself is a common feature in many therapeutic agents, known for its ability to participate in hydrogen bonding interactions, particularly within the ATP-binding pockets of kinases, which has led to its incorporation into numerous kinase inhibitors for cancer therapy.[3] While specific drug molecules derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in compounds developed for a range of therapeutic areas, including antibacterial and antifungal agents.[2]

Chemical Properties and Data

A summary of the key chemical properties and available quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 173900-45-3[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Purity ≥97.0%[1]
Appearance Not specified (typically a solid)
InChIKey LCZDCHYPSLUZID-UHFFFAOYSA-N[1]

Role in Pharmaceutical Synthesis (Logical Workflow)

The primary role of this compound is to serve as a scaffold upon which further molecular complexity can be built. The three reactive sites—the hydroxyl group, the chloro substituent, and the nitrile group—can be selectively targeted to introduce new functionalities and build out the desired pharmacophore.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_intermediate Advanced Intermediate cluster_final Final Product start This compound etherification Etherification / Esterification (at -OH group) start->etherification Targeting Hydroxyl snar Nucleophilic Aromatic Substitution (at -Cl group) start->snar Targeting Chloro nitrile_conversion Nitrile Group Conversion (e.g., to amine, amide, carboxylic acid) start->nitrile_conversion Targeting Nitrile advanced_intermediate Functionalized Derivative etherification->advanced_intermediate snar->advanced_intermediate nitrile_conversion->advanced_intermediate api Active Pharmaceutical Ingredient (API) advanced_intermediate->api Further Synthesis Steps G start 1. Add 3-chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine to flask heat 2. Heat to 170 °C start->heat add_lil 3. Add Lithium Iodide heat->add_lil react 4. Stir at 170 °C for 4 hours add_lil->react monitor 5. Monitor by TLC react->monitor cool_quench 6. Cool to RT and quench with 10% HCl monitor->cool_quench extract 7. Extract with Ethyl Acetate cool_quench->extract wash 8. Wash with water and brine extract->wash dry 9. Dry with Na₂SO₄ and filter wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by column chromatography concentrate->purify end 12. Obtain pure 3-chloro-5-hydroxybenzonitrile purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the demethylation of 3-chloro-5-methoxybenzonitrile.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete Reaction: The demethylation reaction may not have gone to completion.[1][2] 2. Degradation of Reagents: Lithium iodide is sensitive to air and moisture and can decompose over time.[2] Collidine can also absorb moisture. 3. Incorrect Reaction Temperature: The reaction requires a high temperature (around 170 °C) to proceed efficiently.[2]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3-chloro-5-methoxybenzonitrile). The product, being more polar, should have a lower Rf value. 2. Use Fresh Reagents: Use freshly opened or properly stored lithium iodide and anhydrous collidine. 3. Ensure Accurate Temperature Control: Use a high-temperature thermometer and ensure the reaction mixture reaches and maintains the target temperature.
Presence of Starting Material in the Final Product 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2] 2. Inadequate Amount of Reagent: An insufficient molar excess of lithium iodide can lead to incomplete demethylation.1. Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material spot is no longer visible. 2. Optimize Reagent Stoichiometry: Ensure at least 3 equivalents of lithium iodide are used relative to the starting material.
Formation of Side Products 1. Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to acidic or basic conditions at high temperatures, potentially leading to the formation of the corresponding carboxylic acid or amide. 2. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.1. Control Reaction Conditions: Adhere to the recommended reaction time and temperature to minimize side reactions. Ensure the workup is performed promptly after the reaction is complete. 2. Careful Workup: Use dilute acid for quenching the reaction and avoid prolonged exposure to strong acids or bases.
Difficulties in Product Purification 1. Co-elution of Product and Starting Material: If the reaction is incomplete, the starting material and product may have similar polarities, making separation by column chromatography challenging. 2. Tailing of Phenolic Compound on Silica Gel: Phenolic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[3]1. Optimize Chromatography Conditions: Use a solvent system with a slightly different polarity or consider a different stationary phase like alumina if separation on silica is poor.[4] 2. Modify the Stationary Phase: Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent.[5] This can help to reduce tailing. 3. Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the demethylation of 3-chloro-5-methoxybenzonitrile.[2][6] This is typically achieved by heating the starting material with lithium iodide in a high-boiling solvent such as 2,4,6-trimethylpyridine (collidine).[2][6]

Q2: How can I monitor the progress of the demethylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The product, this compound, is more polar than the starting material (3-chloro-5-methoxybenzonitrile) and will therefore have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis involves high temperatures and potentially hazardous materials. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Collidine has a strong, unpleasant odor and is flammable. Lithium iodide is a moisture-sensitive reagent.

Q4: My final product is a yellow oil instead of a white solid. What should I do?

A4: A yellow oily crude product is common after the initial workup.[2] This coloration is often due to impurities. Purification by silica gel column chromatography is typically required to obtain the desired white solid product.[2]

Q5: Can I use a different solvent instead of collidine?

A5: Collidine is used due to its high boiling point, which is necessary for the reaction to proceed at an adequate rate. While other high-boiling polar aprotic solvents might be considered, any substitution would require careful optimization of the reaction conditions.

Experimental Protocols

Synthesis of this compound via Demethylation

This protocol is adapted from established literature procedures.[2]

Materials:

  • 3-chloro-5-methoxybenzonitrile

  • Lithium iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-methoxybenzonitrile (1.0 eq).

  • Add collidine to the flask.

  • Heat the mixture to 170 °C.

  • Once the temperature is stable, add lithium iodide (3.0 eq) in one portion.

  • Maintain the reaction at 170 °C and monitor its progress by TLC.

  • After the starting material is consumed (typically after 4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 10% aqueous HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Parameter Value
Starting Material 3-chloro-5-methoxybenzonitrile
Reagents Lithium iodide, Collidine
Temperature 170 °C
Reaction Time ~4 hours
Typical Yield ~94%
Purification Silica Gel Chromatography

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add 3-chloro-5-methoxybenzonitrile and collidine to flask B 2. Heat to 170 °C A->B C 3. Add Lithium Iodide B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Quench with 10% HCl E->F G 7. Extract with EtOAc F->G H 8. Wash with H₂O and Brine G->H I 9. Dry and Concentrate H->I J 10. Silica Gel Chromatography I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product? check_reaction Check TLC for starting material start->check_reaction sm_present Starting Material Present check_reaction->sm_present Yes no_sm No Starting Material check_reaction->no_sm No extend_time Extend reaction time / Increase temp sm_present->extend_time check_reagents Check reagent quality (LiI, collidine) sm_present->check_reagents purification_issue Investigate purification issues no_sm->purification_issue side_reactions Consider side reactions (e.g., hydrolysis) no_sm->side_reactions extend_time->check_reaction

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Chloro-5-methyl-4-hydroxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and frequently employed synthetic strategy involves a multi-step process starting from a substituted phenol. A common route begins with the formylation of 2-chloro-6-methylphenol to introduce an aldehyde group, which is then converted to an oxime. Subsequent dehydration of the oxime yields the desired nitrile product, this compound.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the synthesis. These include the choice of reagents and their molar ratios, reaction temperature and time for each step, the type of solvent used, and the efficiency of the purification methods. Careful control of these factors is essential to minimize side reactions and maximize the yield of the desired product.

Q3: What are some common challenges encountered during the synthesis of substituted hydroxybenzonitriles?

A3: Researchers may face several challenges, including low yields, the formation of isomeric and other impurities, and difficulties in purifying the final product. Specific issues can arise at each stage of the synthesis, from regioselectivity problems during formylation to incomplete conversion during oximation and dehydration.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Formylation of 2-Chloro-6-methylphenol

Question: My formylation reaction of 2-chloro-6-methylphenol is resulting in a low yield of the desired 3-chloro-5-methyl-4-hydroxybenzaldehyde. What are the potential causes and solutions?

Answer: Low yields in the formylation step can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Reimer-Tiemann or Vilsmeier-Haack reactions, commonly used for formylation, are sensitive to temperature and reaction time.

  • Improper Reagent Stoichiometry: The molar ratios of the phenol, formylating agent, and base are critical.

  • Poor Regioselectivity: Formation of other isomers can reduce the yield of the desired product.

Recommended Solutions:

Potential CauseRecommended Solution
Inadequate Temperature ControlOptimize the reaction temperature. For the Reimer-Tiemann reaction, a temperature range of 60-70°C is often optimal. For the Vilsmeier-Haack reaction, lower temperatures may be required.
Incorrect Reagent RatiosCarefully control the stoichiometry of the reactants. An excess of the formylating agent may be necessary, but a large excess can lead to side products.
Inefficient MixingEnsure vigorous stirring to promote efficient mass transfer, especially in heterogeneous reaction mixtures.
Formation of Isomeric ByproductsThe choice of formylation method can influence regioselectivity. The Vilsmeier-Haack reaction may offer better regioselectivity in some cases.
Issue 2: Incomplete Conversion of the Aldehyde to the Oxime

Question: The conversion of 3-chloro-5-methyl-4-hydroxybenzaldehyde to its oxime is incomplete. How can I improve the yield of the oxime?

Answer: Incomplete oximation can stem from the following:

  • Inappropriate pH: The reaction is pH-sensitive.

  • Suboptimal Temperature: The reaction temperature can affect the rate and completeness of the reaction.

  • Reagent Quality: The quality of the hydroxylamine reagent can impact the reaction efficiency.

Recommended Solutions:

Potential CauseRecommended Solution
Incorrect pHMaintain the reaction pH in the range of 4-5 by using a suitable buffer, such as sodium acetate.
Suboptimal Reaction TemperatureThe reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature and time.
Poor Quality of HydroxylamineUse freshly prepared or high-purity hydroxylamine hydrochloride or sulfate.
Issue 3: Low Yield in the Dehydration of the Oxime to the Nitrile

Question: I am experiencing a low yield during the dehydration of 3-chloro-5-methyl-4-hydroxybenzaldoxime to the final nitrile product. What are the possible reasons and how can I optimize this step?

Answer: Low yields in the final dehydration step can be caused by:

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is crucial for this transformation.

  • Harsh Reaction Conditions: High temperatures or strong reagents can lead to decomposition of the starting material or product.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired nitrile.

Recommended Solutions:

Potential CauseRecommended Solution
Inefficient Dehydrating AgentA variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of agent should be optimized for the specific substrate. Acetic anhydride is often a good starting point.
Reaction Temperature Too HighThe dehydration reaction is often exothermic. Control the temperature carefully to avoid side reactions and decomposition.
Product DegradationThe workup procedure should be performed promptly after the reaction is complete to minimize potential degradation of the nitrile product.

Experimental Protocols

A plausible synthetic pathway for this compound is outlined below. Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Step 1: Formylation of 2-Chloro-6-methylphenol (Reimer-Tiemann Reaction)

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-6-methylphenol in a suitable solvent (e.g., ethanol).

  • Add a solution of sodium hydroxide.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-chloro-5-methyl-4-hydroxybenzaldehyde by column chromatography or recrystallization.

Step 2: Oximation of 3-Chloro-5-methyl-4-hydroxybenzaldehyde

  • Dissolve the purified aldehyde in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: Dehydration of 3-Chloro-5-methyl-4-hydroxybenzaldoxime

  • To the crude oxime, add acetic anhydride.

  • Heat the mixture under reflux for a short period (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Data Presentation

Table 1: Comparison of General Yields for Key Synthetic Steps

Reaction StepReagentsTypical Yield Range
Formylation (Reimer-Tiemann)Chloroform, Sodium Hydroxide30-60%
OximationHydroxylamine Hydrochloride, Sodium Acetate80-95%
DehydrationAcetic Anhydride70-90%

Note: Yields are highly dependent on specific reaction conditions and substrate.

Visualizations

SynthesisWorkflow Start 2-Chloro-6-methylphenol Formylation Formylation (Reimer-Tiemann Reaction) Start->Formylation Aldehyde 3-Chloro-5-methyl-4- hydroxybenzaldehyde Formylation->Aldehyde Oximation Oximation Aldehyde->Oximation Oxime 3-Chloro-5-methyl-4- hydroxybenzaldoxime Oximation->Oxime Dehydration Dehydration Oxime->Dehydration Product 3-Chloro-5-methyl-4- hydroxybenzonitrile Dehydration->Product

Caption: Synthetic pathway for this compound.

TroubleshootingFlowchart cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Temp Incorrect Temperature LowYield->Temp Ratio Suboptimal Reagent Ratios LowYield->Ratio SideRxn Side Reactions LowYield->SideRxn Impurity Impurity Formation Impurity->Temp Impurity->SideRxn Purity Reagent Purity Impurity->Purity Purification Optimize Purification Method Impurity->Purification OptimizeTemp Optimize Temperature Temp->OptimizeTemp AdjustRatio Adjust Stoichiometry Ratio->AdjustRatio pH Incorrect pH ControlpH Control pH with Buffer pH->ControlpH SideRxn->OptimizeTemp SideRxn->AdjustRatio PurifyReagents Use High Purity Reagents Purity->PurifyReagents

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Optimization of Reaction Conditions for Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the halogenation of phenols.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Phenol

Possible Causes & Solutions:

  • Inactive Catalyst: For reactions requiring a Lewis acid (e.g., AlCl₃, FeBr₃), ensure it is fresh and anhydrous, as moisture can cause deactivation.[1]

  • Insufficiently Strong Base (for methods involving deprotonation): In reactions like O-alkylation that compete with ring halogenation, the base must be strong enough to deprotonate the phenol. Consider using finely powdered and dry alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃).[1]

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, an overly low temperature may result in an incomplete reaction.[2] A careful optimization of the temperature is necessary. For instance, in some catalyzed reactions, temperatures below 60°C can lead to incomplete reactions.[2]

  • Improper Solvent: The solvent choice is critical. For many halogenations, non-polar solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are used to moderate the reaction.[3][4]

Problem 2: Poor Regioselectivity (Ortho vs. Para Isomers)

Possible Causes & Solutions:

  • Solvent Effects: The choice of solvent significantly influences the ortho/para ratio. Non-polar solvents tend to favor the formation of the para-isomer due to steric hindrance at the ortho positions.[3][5]

  • Temperature: Temperature can affect the ratio of ortho to para products. For instance, in the sulfonation of phenol, a related electrophilic substitution, lower temperatures favor the ortho isomer, while higher temperatures favor the para isomer.[4] This principle can be explored for halogenation.

  • Catalyst Choice: Specific catalysts can direct the halogenation to the ortho position. For example, certain ammonium salt-catalyzed processes have been developed for ortho-selective chlorination.[6]

Problem 3: Polysubstitution (Formation of Di- or Tri-halogenated Products)

Possible Causes & Solutions:

  • High Polarity of Solvent: Polar solvents like water can facilitate the ionization of phenol to the more reactive phenoxide ion, leading to extensive halogenation, often resulting in tri-substituted products like 2,4,6-tribromophenol when using bromine water.[5][7]

  • Excess Halogenating Agent: The stoichiometry of the halogenating agent is crucial. Using a controlled amount (e.g., one equivalent) of the halogenating agent can promote mono-substitution.[8]

  • High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to over-halogenation. Conducting the reaction at lower temperatures (e.g., < 5°C) can help achieve mono-bromination.[3][8]

Frequently Asked Questions (FAQs)

Q1: How can I achieve mono-halogenation of phenol instead of poly-halogenation?

A1: To achieve mono-halogenation, it is crucial to moderate the high reactivity of the phenol ring. This can be accomplished by:

  • Using a non-polar solvent: Solvents like carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) decrease the ionization of phenol, thus reducing the ring's activation and favoring mono-substitution.[4][5][9]

  • Controlling the temperature: Performing the reaction at low temperatures (e.g., below 5°C) slows down the reaction rate and helps prevent over-halogenation.[3][8]

  • Using a milder halogenating agent: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer better control over the extent of halogenation compared to elemental bromine or chlorine.[8]

Q2: What is the effect of the solvent on the products of phenol bromination?

A2: The solvent has a significant influence on the outcome of phenol bromination:

  • In polar solvents (e.g., water): Phenol ionizes to form the highly reactive phenoxide ion. This, combined with the ionization of bromine, leads to rapid and extensive substitution at all activated ortho and para positions, typically yielding 2,4,6-tribromophenol as a white precipitate.[5][7][10]

  • In non-polar solvents (e.g., carbon disulfide, CS₂): The ionization of phenol is suppressed. The reaction is less vigorous, leading to a mixture of mono-substituted products, primarily o-bromophenol and p-bromophenol, with the para isomer often predominating.[3][5]

Q3: Are Lewis acid catalysts always necessary for the halogenation of phenols?

A3: No, Lewis acid catalysts are often not required for the halogenation of phenols. The hydroxyl group is a strong activating group that increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[7][9] The polarization of the halogen molecule can occur even in the absence of a Lewis acid.[9] However, for less reactive phenol derivatives or specific transformations, a catalyst might be employed.

Q4: How can I improve the yield of the para-halogenated isomer?

A4: To favor the formation of the para-isomer, you can:

  • Utilize non-polar solvents: As mentioned, non-polar solvents often lead to a higher proportion of the para-product due to steric hindrance at the ortho positions.[5]

  • Employ specific catalysts: Certain solid acid catalysts, like zeolites, have been shown to enhance para-selectivity in the chlorination of phenol with sulfuryl chloride (SO₂Cl₂).[11]

Q5: My halogenated phenol product appears to be degrading during GC-MS analysis. What could be the issue?

A5: Halogenated phenols can be sensitive to the conditions of GC-MS analysis. If you are not getting a signal for your phenols while related anisoles are performing well, consider the following:

  • Adsorption in the liner: The acidic nature of phenols can lead to their adsorption onto active sites in the GC inlet liner. Using a deactivated liner can help mitigate this issue.[12]

  • Thermal degradation: The high temperatures of the GC inlet or column could potentially cause degradation of sensitive halogenated phenols. Optimizing the temperature program to use the lowest possible temperatures is advisable.

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of Phenol

SolventHalogenating AgentTemperatureKey ProductsCitation(s)
WaterBromine WaterRoom Temperature2,4,6-Tribromophenol[5][7]
Carbon Disulfide (CS₂)BromineLow Temperatureo-Bromophenol and p-Bromophenol (major)[3][5]
Chloroform (CHCl₃)BromineLow TemperatureMonobromophenols[9]

Table 2: Optimization of Electrochemical Halogenation of Phenol

ParameterConditionOutcomeCitation(s)
Temperature< 60°CIncomplete reaction[2]
Temperature80°CEfficient halogenation without over-halogenation[2]
Temperature> 90°CFormation of undesired side products[2]
CatalystChromium (CrCl₃)High catalytic efficiency for chlorination and bromination[2]

Experimental Protocols

Protocol 1: Mono-bromination of Phenol in a Non-Polar Solvent

Objective: To synthesize a mixture of o-bromophenol and p-bromophenol.

Materials:

  • Phenol

  • Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)

  • Bromine (Caution: Highly corrosive and toxic)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve a known amount of phenol in CS₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to a low temperature (e.g., 0-5°C).[3][8]

  • Slowly add one equivalent of bromine, dissolved in a small amount of CS₂, to the stirred phenol solution using a dropping funnel.

  • Maintain the low temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, carefully quench the reaction and proceed with standard workup and purification procedures (e.g., extraction and column chromatography) to separate the ortho and para isomers.

Protocol 2: Tri-bromination of Phenol using Bromine Water

Objective: To synthesize 2,4,6-tribromophenol.

Materials:

  • Phenol

  • Bromine water

  • Beaker or flask

  • Stirring rod or magnetic stirrer

Procedure:

  • Prepare an aqueous solution of phenol.

  • Add bromine water dropwise to the phenol solution while stirring at room temperature.[7]

  • Continue adding bromine water until the bromine color persists.

  • A white precipitate of 2,4,6-tribromophenol will form.[7]

  • Collect the precipitate by filtration, wash with water, and dry.

Visualizations

Troubleshooting_Workflow Start Reaction Issue Identified Problem Select Problem Start->Problem Low_Conversion Low/No Conversion Problem->Low_Conversion Conversion Poor_Selectivity Poor Selectivity (ortho/para) Problem->Poor_Selectivity Selectivity Polysubstitution Polysubstitution Problem->Polysubstitution Substitution Check_Catalyst Check Catalyst Activity (Fresh, Anhydrous) Low_Conversion->Check_Catalyst Check_Temp_Low Increase Temperature (Optimize) Low_Conversion->Check_Temp_Low Check_Solvent_Low Verify Solvent Choice Low_Conversion->Check_Solvent_Low Change_Solvent_Selectivity Use Non-Polar Solvent (for para-selectivity) Poor_Selectivity->Change_Solvent_Selectivity Optimize_Temp_Selectivity Optimize Temperature Poor_Selectivity->Optimize_Temp_Selectivity Use_Catalyst_Selectivity Use Directing Catalyst (e.g., for ortho) Poor_Selectivity->Use_Catalyst_Selectivity Use_NonPolar_Solvent Use Non-Polar Solvent (e.g., CS2) Polysubstitution->Use_NonPolar_Solvent Lower_Temp Lower Reaction Temperature (<5°C) Polysubstitution->Lower_Temp Control_Stoichiometry Control Halogen Stoichiometry (~1 equivalent) Polysubstitution->Control_Stoichiometry End Optimized Reaction Check_Catalyst->End Check_Temp_Low->End Check_Solvent_Low->End Change_Solvent_Selectivity->End Optimize_Temp_Selectivity->End Use_Catalyst_Selectivity->End Use_NonPolar_Solvent->End Lower_Temp->End Control_Stoichiometry->End

Caption: Troubleshooting workflow for halogenated phenol synthesis.

Halogenation_Control cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Solvent Solvent Polarity Mono Mono-substitution (o- and p-isomers) Solvent->Mono Low (e.g., CS2) Poly Poly-substitution (e.g., 2,4,6-trihalo) Solvent->Poly High (e.g., H2O) Temperature Temperature Temperature->Mono Low Temperature->Poly High

Caption: Influence of solvent and temperature on substitution patterns.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methyl-4-hydroxybenzonitrile. The information is designed to help manage regioselectivity in various chemical transformations.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of products at the 2- and 6-positions. How can I improve the selectivity?

Answer:

The substitution pattern of this compound presents a unique challenge for regioselectivity. The hydroxyl group at C4 is a powerful activating ortho-, para-director. However, its ortho positions (C3 and C5) are blocked. The methyl group at C5 is a weaker activating ortho-, para-director, pointing to positions 2 and 6. The chloro group at C3 is a deactivating ortho-, para-director, also pointing to positions 2 and 6. The nitrile group at C1 is a deactivating meta-director, with its meta positions (C3 and C5) being blocked.

Therefore, electrophilic attack is electronically favored at the 2 and 6 positions. Steric hindrance from the adjacent chloro and methyl groups can influence the ratio of substitution at these two sites.

Troubleshooting Steps:

  • Steric Hindrance: The choice of electrophile can significantly impact the regioselectivity. Bulkier electrophiles will preferentially react at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₂Cl₂, THF) to find the optimal conditions.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (in reactions like Friedel-Crafts) can be tuned to modulate the reactivity of the electrophile and improve selectivity.

Logical Workflow for Optimizing Regioselectivity in EAS:

EAS_Optimization start Start: Mixture of 2- and 6-substituted products sterics Modify Steric Bulk of Electrophile start->sterics temp Lower Reaction Temperature sterics->temp If still a mixture outcome Improved Regioselectivity sterics->outcome If successful solvent Screen Different Solvents temp->solvent If still a mixture temp->outcome If successful catalyst Optimize Lewis Acid Catalyst solvent->catalyst If applicable solvent->outcome If successful catalyst->outcome

Caption: Workflow for optimizing EAS regioselectivity.

Issue 2: Competing O-alkylation/O-acylation versus C-alkylation/C-acylation

Question: I am trying to perform a reaction at the phenolic hydroxyl group (O-alkylation or O-acylation), but I am observing side products resulting from reaction on the aromatic ring (C-alkylation or C-acylation). How can I favor the reaction at the oxygen?

Answer:

The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (positions 2 and 6). The outcome of the reaction is often dependent on the reaction conditions and the nature of the electrophile.

Key Factors Influencing O- vs. C-Alkylation/Acylation:

FactorFavors O-Substitution (Kinetic Product)Favors C-Substitution (Thermodynamic Product)
Counter-ion K⁺, Cs⁺ (weaker coordination)Li⁺, Mg²⁺ (stronger coordination)
Solvent Polar aprotic (e.g., DMF, DMSO)Protic or nonpolar
Leaving Group "Hard" leaving groups (e.g., tosylates, sulfates)"Soft" leaving groups (e.g., iodides, bromides)
Temperature Lower temperaturesHigher temperatures

Troubleshooting Steps:

  • Choice of Base: Use a base with a larger, less coordinating counter-ion like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent Selection: Employ polar aprotic solvents such as DMF or DMSO to favor O-alkylation.

  • Electrophile Choice: For alkylation, use alkyl sulfates or tosylates instead of alkyl halides. For acylation, acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) are preferred.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Signaling Pathway for O- vs. C-Substitution:

O_vs_C_Substitution cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Polar Aprotic Solvent Polar Aprotic Solvent O-Alkylation/Acylation O-Alkylation/Acylation Polar Aprotic Solvent->O-Alkylation/Acylation K+ or Cs+ counter-ion K+ or Cs+ counter-ion K+ or Cs+ counter-ion->O-Alkylation/Acylation Hard Leaving Group Hard Leaving Group Hard Leaving Group->O-Alkylation/Acylation Low Temperature Low Temperature Low Temperature->O-Alkylation/Acylation Protic/Nonpolar Solvent Protic/Nonpolar Solvent C-Alkylation/Acylation C-Alkylation/Acylation Protic/Nonpolar Solvent->C-Alkylation/Acylation Li+ or Mg2+ counter-ion Li+ or Mg2+ counter-ion Li+ or Mg2+ counter-ion->C-Alkylation/Acylation Soft Leaving Group Soft Leaving Group Soft Leaving Group->C-Alkylation/Acylation High Temperature High Temperature High Temperature->C-Alkylation/Acylation

Caption: Factors influencing O- vs. C-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of this compound?

A1: The nitration of this compound is expected to yield a mixture of 2-nitro- and 6-nitro-3-chloro-5-methyl-4-hydroxybenzonitrile. The powerful activating effect of the hydroxyl group is directed to the blocked 3 and 5 positions. Therefore, the directing effects of the methyl and chloro groups will dominate, leading to substitution at the 2 and 6 positions. The ratio of the two isomers will be influenced by steric factors and reaction conditions.

Q2: Can I achieve selective substitution at the 2-position over the 6-position?

A2: Achieving high selectivity between the 2- and 6-positions is challenging due to their similar electronic environments. However, you might favor substitution at the less sterically hindered 2-position by using a bulkier electrophile. The chloro group at position 3 is sterically more demanding than the hydrogen at the hypothetical position 1. Therefore, an incoming electrophile might preferentially attack the 2-position. Careful optimization of reaction conditions, such as low temperatures and the use of specific catalysts, may be required.

Q3: Is it possible to perform a nucleophilic aromatic substitution (SNAAr) to replace the chloro group?

A3: While the nitrile group is electron-withdrawing, the presence of the strongly electron-donating hydroxyl group and the moderately donating methyl group deactivates the ring towards nucleophilic aromatic substitution. Therefore, replacing the chloro group via an SNAr mechanism would require harsh reaction conditions (high temperature, strong nucleophile) and may lead to decomposition or unwanted side reactions. It is generally not a favored transformation for this substrate.

Q4: How can I protect the hydroxyl group before performing other reactions on the aromatic ring?

A4: The hydroxyl group can be protected to prevent its interference in subsequent reactions. Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl, or silyl ethers (e.g., TBDMS). These can be formed by reacting the phenol with the corresponding halide or triflate in the presence of a base.

  • Esters: Acetate or benzoate esters. These are formed by reaction with an acid chloride or anhydride.

The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Experimental Protocol: Protection of the Hydroxyl Group as a Benzyl Ether

  • Dissolve Substrate: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add Base: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add Alkylating Agent: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-benzylated product.

Experimental Workflow for Hydroxyl Group Protection:

Protection_Workflow start Start: this compound dissolve Dissolve in Acetone/DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_BnBr Add Benzyl Bromide add_base->add_BnBr react Stir at RT or heat add_BnBr->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product O-Benzylated Product purify->product

Caption: Workflow for benzyl ether protection.

Technical Support Center: Large-Scale Synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the large-scale synthesis of 3-Chloro-5-methyl-4-hydroxybenzonitrile. The information is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common large-scale synthesis route for this compound?

A1: A documented industrial approach involves a multi-step synthesis starting from 2-chloro-6-methylphenol. This pathway includes formylation to introduce an aldehyde group, followed by oximation and subsequent dehydration to form the nitrile functionality. This method avoids the direct use of highly toxic cyanide salts in the final stages.[1]

Q2: What are the critical safety considerations for this synthesis?

A2: The synthesis involves several hazardous materials. 2-chloro-6-methylphenol is corrosive and toxic. Trifluoroacetic acid is highly corrosive. Hexamethylenetetramine can decompose to release formaldehyde and ammonia. Methylsulfonyl chloride is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. All operations should be conducted in a well-ventilated area or a fume hood. On a large scale, closed systems are recommended to minimize exposure.

Q3: What are the expected yield and purity for this process?

A3: The reported lab-scale yields for the intermediate steps are around 62% for the formylation and 70% for the oximation/dehydration.[1] Overall yield will be a product of these steps. Purity of the final product is highly dependent on the efficiency of the purification steps. For pharmaceutical applications, a purity of >98% is often required. Scale-up may lead to variations in yield, and optimization of reaction conditions is crucial.

Q4: How can the progress of the reactions be monitored?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of each reaction step. It allows for the quantification of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the formylation step (Step 1) 1. Incomplete reaction due to insufficient reagent or reaction time. 2. Degradation of the product during workup. 3. Suboptimal reaction temperature.1. Monitor the reaction by HPLC to ensure complete consumption of the starting material before quenching. Consider a slight excess of hexamethylenetetramine. 2. Ensure the temperature during aqueous workup and extraction is controlled. Avoid prolonged exposure to strong acids or bases. 3. Optimize the temperature profile. The reaction is exothermic; ensure efficient heat dissipation to maintain the desired temperature.
Formation of impurities during formylation 1. Over-reaction or side reactions due to high temperatures. 2. Presence of impurities in the starting 2-chloro-6-methylphenol.1. Implement strict temperature control. Consider slower, portion-wise addition of reagents to manage the exotherm. 2. Use high-purity starting materials. Analyze the starting material for potential isomeric impurities that could lead to difficult-to-separate byproducts.
Poor conversion in the oximation step (Step 2) 1. Inactive hydroxylamine reagent. 2. Incorrect pH for the reaction.1. Use fresh, high-quality hydroxylamine hydrochloride. 2. Ensure the pH is within the optimal range for oxime formation. Adjust as necessary.
Low yield in the dehydration step (Step 3) 1. Incomplete reaction. 2. Degradation of the nitrile product under the reaction conditions. 3. Inefficient removal of water.1. Monitor the reaction by HPLC. Increase the reaction time or temperature if necessary, but be cautious of potential degradation. 2. Avoid excessive heating. The use of a milder dehydrating agent could be explored. 3. If applicable to the chosen method, ensure the dehydrating agent is added in sufficient quantity and that any water formed is effectively removed.
Product is off-color (e.g., yellow or brown) 1. Presence of colored impurities from side reactions. 2. Oxidation of phenolic intermediates or product.1. Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities. 2. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in isolating the final product 1. Product is oily or does not crystallize easily. 2. Presence of impurities that inhibit crystallization.1. Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. If the product is an oil, consider purification by column chromatography. 2. Ensure the crude product is as pure as possible before attempting crystallization. An initial wash or extraction may be necessary to remove certain impurities.

Experimental Protocols

Note: These protocols are based on a documented laboratory-scale synthesis and should be optimized for large-scale production with appropriate safety and engineering controls.[1]

Step 1: Synthesis of 3-Chloro-4-hydroxy-5-methylbenzaldehyde

  • In a suitable reactor, dissolve 2-chloro-6-methylphenol in trifluoroacetic acid.

  • Cool the mixture to room temperature.

  • Slowly add hexamethylenetetramine in portions, controlling the temperature to manage the exothermic reaction.

  • After the addition is complete, stir the reaction mixture until the starting material is consumed (monitor by HPLC).

  • Remove the excess trifluoroacetic acid by distillation under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with an aqueous solution of potassium carbonate.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-Chloro-4-hydroxy-5-methylbenzaldehyde.

Step 2: Synthesis of 3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime

  • Prepare a solution of 3-Chloro-4-hydroxy-5-methylbenzaldehyde in a suitable solvent.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Adjust the pH to the optimal range for oximation and stir until the reaction is complete (monitor by HPLC).

  • Isolate the oxime product by filtration or extraction.

Step 3: Synthesis of this compound

  • Dissolve the 3-Chloro-4-hydroxy-5-methylbenzaldehyde oxime in a suitable solvent (e.g., dichloromethane).

  • Add a dehydrating agent such as methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture until the oxime is fully converted to the nitrile (monitor by HPLC).

  • Quench the reaction with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

Parameter Step 1: Formylation Step 2 & 3: Oximation & Dehydration Overall (Estimated)
Reported Yield (Lab Scale) 62%[1]70%[1]~43%
Typical Purity (Crude) >90%>85%>80%
Typical Purity (Purified) >98%>98%>98%

Disclaimer: The yields and purities are based on reported laboratory-scale synthesis. Large-scale production will require process optimization, and actual results may vary.

Visualizations

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation cluster_2 Step 3: Dehydration cluster_3 Purification 2-Chloro-6-methylphenol 2-Chloro-6-methylphenol Reaction_1 Reaction_1 2-Chloro-6-methylphenol->Reaction_1 Hexamethylenetetramine, Trifluoroacetic Acid 3-Chloro-4-hydroxy-5-methylbenzaldehyde 3-Chloro-4-hydroxy-5-methylbenzaldehyde Reaction_1->3-Chloro-4-hydroxy-5-methylbenzaldehyde Reaction_2 Reaction_2 3-Chloro-4-hydroxy-5-methylbenzaldehyde->Reaction_2 Hydroxylamine HCl 3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime 3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime Reaction_2->3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime Reaction_3 Reaction_3 3-Chloro-4-hydroxy-5-methylbenzaldehyde Oxime->Reaction_3 Methylsulfonyl Chloride, Triethylamine Crude Product Crude Product Reaction_3->Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Recrystallization / Chromatography

Caption: Synthesis workflow for this compound.

G cluster_step1 Step 1: Formylation cluster_step3 Step 3: Dehydration cluster_purification Purification start Low Yield or Impure Product incomplete_conv1 Incomplete Conversion? start->incomplete_conv1 Check Step 1 incomplete_conv3 Incomplete Conversion? start->incomplete_conv3 Check Step 3 color_issue Off-color Product? start->color_issue Check Purification temp_control1 Temperature Control Issue? incomplete_conv1->temp_control1 No solution1a Increase reaction time or reagent stoichiometry. incomplete_conv1->solution1a Yes solution1b Improve heat dissipation. Slow down reagent addition. temp_control1->solution1b Yes temp_control1->incomplete_conv3 No degradation Product Degradation? incomplete_conv3->degradation No solution3a Check activity of dehydrating agent. Optimize reaction time/temp. incomplete_conv3->solution3a Yes solution3b Use milder conditions. Consider alternative dehydrating agents. degradation->solution3b Yes degradation->color_issue No cryst_issue Crystallization Fails? color_issue->cryst_issue No solution_pa Use activated carbon during recrystallization. Run under inert atmosphere. color_issue->solution_pa Yes solution_pb Try different solvent systems. Use seeding. Purify by chromatography. cryst_issue->solution_pb Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

Structural Elucidation of 3-Chloro-5-methyl-4-hydroxybenzonitrile: A Comparative Guide to NMR and MS Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the validation of 3-Chloro-5-methyl-4-hydroxybenzonitrile. In the absence of direct experimental spectra in publicly available databases, this guide leverages data from structurally similar compounds to predict the spectral characteristics of the target molecule, offering a robust framework for its identification.

Predicted Spectroscopic Data for Structural Validation

The structural confirmation of this compound relies on the correlation of its unique electronic and chemical environment with spectroscopic outputs. By analyzing the influence of the chloro, methyl, hydroxyl, and nitrile functional groups on the benzonitrile core, we can predict the chemical shifts in ¹H and ¹³C NMR spectra and the fragmentation patterns in mass spectrometry.

Comparative Analysis of Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for structurally related compounds. This comparison is vital for understanding the electronic effects of each substituent on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Related Compounds (400 MHz, DMSO-d₆)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound (Predicted) Aromatic-H (C2-H, C6-H)~7.4 - 7.6s2H
Hydroxyl (-OH)~10.0 - 11.0br s1H
Methyl (-CH₃)~2.2 - 2.4s3H
3-Chloro-5-hydroxybenzonitrileAromatic-H~7.0 - 7.5m3H
Hydroxyl (-OH)~10.0 (variable)br s1H
4-MethylbenzonitrileAromatic-H7.52 (d), 7.27 (d)d, d2H, 2H
Methyl (-CH₃)2.42s3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Related Compounds (100 MHz, DMSO-d₆)

CompoundCarbon AtomPredicted Chemical Shift (δ) ppm
This compound (Predicted) C4-OH~155
C3-Cl~130
C5-CH₃~128
C2, C6~132
C1-CN~110
-CN~118
-CH₃~16
3-Chloro-5-hydroxybenzonitrileC-OH~158
C-Cl~136
Aromatic C-H~110-130
C-CN~115
-CN~118
4-HydroxybenzonitrileC-OH160.38
Aromatic CH134.35, 116.51
C-CN102.86
-CN119.30
3-ChlorobenzonitrileAromatic C-H134.5, 133.5, 130.4, 129.5
Predicted Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆ClNO, Molecular Weight: 167.59 g/mol ), the following is expected.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺167/169Molecular ion peak with a characteristic ~3:1 isotopic pattern for one chlorine atom.
[M-H]⁺166/168Loss of a hydrogen atom.
[M-CH₃]⁺152/154Loss of a methyl radical.
[M-Cl]⁺132Loss of a chlorine atom.
[M-HCN]⁺140/142Loss of hydrogen cyanide.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrument Parameters (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • Inlet System: Gas chromatography (GC) for sample introduction.

Visualizing the Validation Process

To clarify the experimental workflow and the logic of spectral interpretation, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_validation Structure Validation Sample 3-Chloro-5-methyl-4- hydroxybenzonitrile Dissolution Dissolve in Deuterated Solvent Sample->Dissolution MS_Sample Dilute Solution for MS Sample->MS_Sample NMR_Sample Sample in NMR Tube Dissolution->NMR_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR MS Mass Spectrometer (EI-MS) MS_Sample->MS NMR_Data Acquire NMR Spectra NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Process_NMR Process NMR Data (Chemical Shifts, Integration) NMR_Data->Process_NMR Process_MS Process MS Data (m/z, Isotope Pattern) MS_Data->Process_MS Compare Compare with Predicted Data and Related Compounds Process_NMR->Compare Process_MS->Compare Structure Confirm Structure of 3-Chloro-5-methyl-4- hydroxybenzonitrile Compare->Structure

Caption: Experimental workflow for the structural validation of this compound.

structure_spectra_correlation cluster_structure Molecular Structure cluster_spectra Predicted Spectroscopic Signals Molecule This compound FG Functional Groups Molecule->FG MS_Molecular_Ion Molecular Ion [M]⁺ (m/z 167/169) Molecule->MS_Molecular_Ion gives rise to MS_Fragments Fragment Ions Molecule->MS_Fragments fragments into Aromatic_H Aromatic Protons (H) FG->Aromatic_H Methyl_H Methyl Protons (-CH₃) FG->Methyl_H Hydroxyl_H Hydroxyl Proton (-OH) FG->Hydroxyl_H Aromatic_C Aromatic Carbons (C) FG->Aromatic_C Nitrile_C Nitrile Carbon (-CN) FG->Nitrile_C H_Aromatic_Signal Singlet (~7.4-7.6 ppm) Aromatic_H->H_Aromatic_Signal correlates to H_Methyl_Signal Singlet (~2.2-2.4 ppm) Methyl_H->H_Methyl_Signal correlates to H_Hydroxyl_Signal Broad Singlet (~10.0-11.0 ppm) Hydroxyl_H->H_Hydroxyl_Signal correlates to C_Aromatic_Signals Signals (~110-155 ppm) Aromatic_C->C_Aromatic_Signals correlate to C_Nitrile_Signal Signal (~118 ppm) Nitrile_C->C_Nitrile_Signal correlates to H_NMR ¹H NMR Spectrum H_NMR->H_Aromatic_Signal H_NMR->H_Methyl_Signal H_NMR->H_Hydroxyl_Signal C_NMR ¹³C NMR Spectrum C_NMR->C_Aromatic_Signals C_NMR->C_Nitrile_Signal MS Mass Spectrum MS->MS_Molecular_Ion MS->MS_Fragments

Caption: Correlation of functional groups in this compound with predicted NMR and MS signals.

A Comparative Guide to 3-Chloro-5-methyl-4-hydroxybenzonitrile and Other Halogenated Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogenated building blocks is a cornerstone of molecular design. These moieties can profoundly influence a compound's physicochemical properties, metabolic stability, and target binding affinity. Among the diverse array of halogenated synthons, 3-Chloro-5-methyl-4-hydroxybenzonitrile stands out as a versatile intermediate. This guide provides an objective comparison of its performance with other halogenated analogs in key synthetic transformations and biological applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The nature and position of the halogen atom on the benzonitrile scaffold significantly impact its electronic and lipophilic character. These properties, in turn, govern reactivity in chemical syntheses and interactions with biological targets.

CompoundMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
3-Fluoro -5-methyl-4-hydroxybenzonitrile151.132.17.5
3-Chloro -5-methyl-4-hydroxybenzonitrile167.582.57.6
3-Bromo -5-methyl-4-hydroxybenzonitrile212.032.77.6
3-Iodo -5-methyl-4-hydroxybenzonitrile259.033.17.7

Data is estimated based on computational models for illustrative comparison.

Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in the synthesis of complex pharmaceutical intermediates. The reactivity of the halogenated benzonitrile in these reactions is a critical factor for its utility as a building block. Generally, the reactivity of aryl halides in these transformations follows the trend: I > Br > Cl > F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table presents a comparative analysis of the yields for the coupling of 3-halo-5-methyl-4-hydroxybenzonitriles with phenylboronic acid under standardized conditions.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ClPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75%
BrPd(PPh₃)₄K₂CO₃Toluene/H₂O804>90%
IPd(PPh₃)₄K₂CO₃Toluene/H₂ORT2>95%

Yields are representative and based on typical outcomes for aryl halides of varying reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halogen on the benzonitrile scaffold significantly impacts the reaction efficiency.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
ClPd₂(dba)₃ / XPhosNaOtBuToluene11018~70%
BrPd₂(dba)₃ / XPhosNaOtBuToluene906>85%
IPd₂(dba)₃ / XPhosNaOtBuTolueneRT-503>90%

Yields are illustrative and reflect the general reactivity trend of aryl halides in this transformation.

Comparative Biological Activity: A Case Study in Kinase Inhibition

Halogenated phenols and benzonitriles are prevalent motifs in the design of protein kinase inhibitors. The halogen atom can engage in crucial halogen bonding interactions within the ATP-binding pocket, enhancing potency and selectivity. The following table illustrates a hypothetical structure-activity relationship (SAR) study of 3-halo-5-methyl-4-hydroxybenzonitrile derivatives as inhibitors of a generic tyrosine kinase.

Halogen (X)IC₅₀ (nM)
H500
F150
Cl50
Br35
I75

IC₅₀ values are hypothetical and for illustrative purposes to demonstrate a common SAR trend where chloro and bromo substituents often provide optimal activity.

This trend highlights the importance of the halogen's size, electronegativity, and ability to form halogen bonds in achieving potent enzyme inhibition. While fluorine can form hydrogen bonds, the larger halogens like chlorine and bromine are more effective halogen bond donors. The decrease in activity with iodine in this hypothetical case could be due to steric hindrance within the binding site.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

  • Triphenylphosphine (PPh₃; 0.08 equiv) or SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃; 2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water mixture to the flask via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Procedure for a Competitive Enzyme Inhibition Assay

Materials:

  • Purified target kinase

  • ATP and a suitable peptide or protein substrate

  • Test compounds (3-halo-5-methyl-4-hydroxybenzonitrile analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer containing a fixed concentration of the kinase.

  • Add the enzyme-inhibitor mixture to the wells of the assay plate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for the kinase.

  • Incubate the plate at a constant temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a simplified kinase signaling pathway.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Transcription Transcription Phosphorylated_Substrate->Transcription Signal Transduction Cellular_Response Cellular_Response Transcription->Cellular_Response Gene Expression Ligand Ligand Ligand->Receptor Binding Inhibitor Halogenated Inhibitor Inhibitor->Kinase Inhibition

Caption: A simplified kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

Comparative Biological Activity of 4-Hydroxybenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxybenzonitrile scaffold is a versatile starting point for the synthesis of a wide range of derivatives. The introduction of various functional groups, particularly halogens and alkyl groups, can significantly modulate the biological activity of the parent compound. The trifunctional nature of molecules like 3-chloro-5-hydroxybenzonitrile allows for selective reactions at the hydroxyl, chloro, or nitrile positions, making it a valuable building block for creating diverse chemical libraries.

Anticancer Activity

Derivatives of 4-aminophenol, a related structure, have been investigated as potential agents against malignant melanoma. The introduction of N-substituents has been shown to significantly influence their cytotoxic effects. For instance, N-4-hydroxyphenylglycine and its α-methyl derivatives exhibit notable antiproliferative activity on pigmented human melanoma cell lines. A marked increase in cytotoxicity is observed with the introduction of a morpholine-containing substituent.

Table 1: Cytotoxicity of N-Substituted 4-Aminophenol Derivatives against Human Melanoma Cell Lines

CompoundDerivative TypeCell LineIC50 (µg/mL)[1]
1 N-4-hydroxyphenylglycineHBL (pigmented)~80
2 α-MethylphenylglycineHBL (pigmented)~80
3 α,α-DimethylphenylglycineHBL (pigmented)~80
4 N-(2-morpholinoethyl)-4-aminophenolHBL (pigmented)20
5 Diacetoxy-derivative of Morpholino-aminophenolHBL (pigmented)15
6 Diacetoxy-derivative of Morpholino-aminophenolLND1 (non-pigmented)2

Antimicrobial Activity

Halogenated phenolic compounds are well-known for their antimicrobial properties. The introduction of chlorine and other halogens can enhance the efficacy against a range of bacterial and fungal pathogens. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant antifungal activities against various plant pathogens.

Table 2: Antifungal Activity of Thioether-bearing Trifluoromethylpyrimidine Derivatives against Botrytis cinerea

CompoundR GroupInhibition Rate (%) at 50 µg/mL[2]
5h 2,4-difluorobenzyl72.31 (cucumber), 74.37 (strawberry)
5o 4-methoxybenzyl80.38 (cucumber), 75.31 (strawberry)
5r 2,6-difluorobenzyl73.57 (cucumber), 79.85 (strawberry)
4 (Intermediate)75.86 (cucumber), 82.68 (strawberry)

Herbicidal Activity

Substituted 4-hydroxybenzonitrile derivatives have been extensively studied for their herbicidal properties. The mechanism of action often involves the inhibition of photosynthetic electron transport. The nature and position of substituents on the aromatic ring play a crucial role in determining the herbicidal potency. For instance, a series of pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one derivatives have shown significant herbicidal activity against Brassica campestris.

Table 3: Herbicidal Activity of Pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one Derivatives against Brassica campestris

CompoundR1 SubstituentR4 SubstituentInhibition (%) at 10 µg/mL[5]
A HH>80
B CH3H>80
C HCl>80
D CH3Cl>80

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human melanoma cell lines (HBL and LND1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Fungal Culture: The plant pathogenic fungus, such as Botrytis cinerea, is cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at desired final concentrations.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed at the center of the PDA plates containing the test compounds.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Analysis: The diameter of the fungal colony is measured after a specific incubation period. The percentage of inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.

Herbicidal Activity Assay (Seedling Growth Inhibition)
  • Plant Material: Seeds of the target weed species (e.g., Brassica campestris) are surface-sterilized and germinated on moist filter paper.

  • Compound Application: The test compounds are dissolved in a suitable solvent and incorporated into a growth medium (e.g., agar) at various concentrations.

  • Treatment: Germinated seedlings are transferred to the treated growth medium.

  • Incubation: The seedlings are grown under controlled conditions of light, temperature, and humidity.

  • Data Analysis: After a set period, the root and/or shoot length of the seedlings is measured. The percentage of growth inhibition is calculated compared to untreated control seedlings.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Start 3-Chloro-5-methyl- 4-hydroxybenzonitrile Derivatization Esterification / Etherification / etc. Start->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Herbicidal Herbicidal Screening (e.g., Seedling Growth) Purification->Herbicidal Data Quantitative Data (IC50, MIC, % Inhibition) Anticancer->Data Antimicrobial->Data Herbicidal->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological screening of 3-Chloro-5-methyl-4-hydroxybenzonitrile derivatives.

Signaling_Pathway_Example cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Transcription Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription PI3K_AKT->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Derivative 4-Hydroxybenzonitrile Derivative Derivative->Receptor Inhibition

Caption: A simplified diagram of a potential signaling pathway inhibited by anticancer 4-hydroxybenzonitrile derivatives.

References

Navigating the Catalytic Maze: A Comparative Guide to Cross-Coupling with 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of complex aromatic scaffolds is a critical endeavor. 3-Chloro-5-methyl-4-hydroxybenzonitrile presents a unique challenge and opportunity for diversification through cross-coupling reactions, owing to its combination of electron-donating and withdrawing groups. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, offering insights into expected efficacy based on data from analogous aryl chlorides.

Catalyst Performance at a Glance: A Comparative Table

While specific experimental data for the cross-coupling of this compound is not extensively available in published literature, the following table summarizes the expected performance of various catalytic systems. This data is extrapolated from established protocols for electronically similar and sterically hindered aryl chlorides. The presence of a hydroxyl group may necessitate the use of a suitable base to prevent side reactions or catalyst deactivation.

Coupling Reaction Catalyst/Precatalyst Ligand Base Solvent Temp. (°C) Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-11085-95
PEPPSI™-IPrIPrK₂CO₃t-BuOH80-10080-90
NiCl₂(dppp)dpppK₃PO₄Dioxane100-12070-85
Buchwald-Hartwig Pd₂(dba)₃BrettPhos or XPhosNaOtBu or LHMDSToluene or Dioxane80-11080-95
[(cinnamyl)PdCl]₂t-BuXPhosK₃PO₄Toluene10075-90
(PhPAd-DalPhos)NiCl(o-tol)PhPAd-DalPhosK₃PO₄Dioxane100-12070-85
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N or i-Pr₂NHTHF or DMF25-8070-90
Pd(OAc)₂ / CuISPhosCs₂CO₃Dioxane80-10085-95
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSO2570-85

Note: Yields are estimates and can vary significantly based on the specific coupling partner and precise reaction conditions. The hydroxyl group on the substrate may require protection or the use of a base that does not deprotonate it to an extent that interferes with the reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the cross-coupling of this compound, adapted from general procedures for aryl chlorides.

Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-5-methyl-4-hydroxybenzonitrile derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-5-methyl-4-hydroxybenzonitrile derivatives.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BrettPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the tube, remove from the glovebox, and heat the mixture to 100°C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

Objective: To synthesize 3-alkynyl-5-methyl-4-hydroxybenzonitrile derivatives.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add THF and Et₃N, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50°C if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for each coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants & Catalysts B Add to Reaction Vessel A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvents C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Characterization K->L

A general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)L_n-OR PdII_ArX->PdII_ArOR Ligand Exchange (Base, -X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArOR->PdII_ArAr Transmetalation (Ar'B(OR)2) PdII_ArAr->Pd0 Reductive Elimination (Ar-Ar')

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]^+X^- PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L_n(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkyne Ar-Pd(II)L_n-C≡CR PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne H-C≡CR, Base CuAlkyne->CuX Transmetalation to Pd

The catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

A Comparative Analysis of 3-Chloro-5-methyl-4-hydroxybenzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of 3-Chloro-5-methyl-4-hydroxybenzonitrile and its structural analogs: 3-chloro-4-hydroxybenzonitrile, 3,5-dimethyl-4-hydroxybenzonitrile, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its analogs. These parameters are crucial in determining the compounds' behavior in biological and environmental systems.

PropertyThis compound3-chloro-4-hydroxybenzonitrile3,5-dimethyl-4-hydroxybenzonitrileBromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)
CAS Number 173900-45-3[1][2]2315-81-3[3]4198-90-7[4]1689-84-5[5]1689-83-4[6]
Molecular Formula C₈H₆ClNO[1][2]C₇H₄ClNO[3]C₉H₉NO[4]C₇H₃Br₂NO[5]C₇H₃I₂NO[6]
Molecular Weight ( g/mol ) 167.59[1][2]153.57[3]147.17[4]276.91[5]370.91[6]
Melting Point (°C) Not availableNot available123-127189-191[5]212-213[6]
pKa Not availableNot availableNot available3.86 - 4.06[7][8]~4.0[6]
logP (Octanol-Water Partition Coefficient) Not available2.2 (Predicted)Not available2.70 - 2.8[7][9]Not available
Water Solubility Not availableSoluble in ethanol, acetone[10]Not available130 mg/L[5][8]50 mg/L[6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of these compounds.

Compound¹H NMR¹³C NMRIR SpectroscopyMass Spectrometry
This compound Data not availableData not availableData not availableData not available
3-chloro-4-hydroxybenzonitrile Data not availableData not availableData not availableData not available
3,5-dimethyl-4-hydroxybenzonitrile Available[4]Available[4]Available (FTIR, ATR-IR)[4]Data not available
Bromoxynil AvailableData not availableData not availableData not available
Ioxynil Available[6]Available[6]Available (IR, FTIR)[6]Available (GC-MS)[6]

Toxicity and Safety Information

Understanding the toxicity profile is critical for the safe handling and potential application of these compounds.

CompoundOral LD₅₀ (Rat)Dermal LD₅₀ (Rabbit)GHS Hazard Statements
This compound Not availableNot availableMay cause respiratory irritation.[11]
3-chloro-4-hydroxybenzonitrile Not availableNot availableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3]
3,5-dimethyl-4-hydroxybenzonitrile Not availableNot availableFatal if swallowed, Causes skin irritation.[4]
Bromoxynil 190 - 779 mg/kg[1][11]>2000 mg/kg[1][11]Toxic if swallowed, in contact with skin or if inhaled.[12]
Ioxynil 110 - 233 mg/kg210 mg/kg (Rat)[6]Harmful if swallowed, May be harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage.[13]

Biological Activity and Mechanism of Action

Bromoxynil and Ioxynil are well-characterized as herbicides that inhibit photosynthesis.[11][14] The primary target of these hydroxybenzonitrile herbicides is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[15]

By binding to the D1 protein of the PSII complex, these herbicides block the binding of plastoquinone, a crucial electron carrier.[15] This interruption of the electron flow halts the production of ATP and NADPH, which are essential for plant growth, leading to cell death.[15]

The biological activities of this compound, 3-chloro-4-hydroxybenzonitrile, and 3,5-dimethyl-4-hydroxybenzonitrile are not as extensively documented in publicly available literature.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ Electron Transfer O2 O₂ PSII->O2 Oxidation ETC Electron Transport Chain PQ->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase NADPH NADPH ETC->NADPH ATP ATP ATP_Synthase->ATP Light Light Energy Light->PSII H2O H₂O H2O->PSII Herbicide Hydroxybenzonitrile Herbicide (e.g., Bromoxynil, Ioxynil) Herbicide->PSII Binding & Inhibition

Caption: Inhibition of Photosystem II by Hydroxybenzonitrile Herbicides.

Experimental Protocols

Determination of pKa by Spectrometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of phenolic compounds using UV-Vis spectrophotometry.[16][17]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Spectrometric Titration cluster_analysis Data Analysis A Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water mixture). D Place a known volume of the stock solution in a cuvette. A->D B Prepare acidic and basic titrant solutions of known concentrations. F Add small increments of the titrant (acid or base) to the cuvette. B->F C Calibrate the pH electrode using standard buffer solutions. G After each addition, measure the pH and record the UV-Vis spectrum. C->G E Record the initial UV-Vis spectrum. D->E E->F F->G H Continue titration until the desired pH range is covered. G->H I Plot absorbance at a specific wavelength versus pH. H->I J Analyze the spectral data using appropriate software (e.g., STAR) to determine the pKa value. I->J

Caption: Workflow for pKa Determination by Spectrometric Titration.

Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent mixture (e.g., 10% v/v acetonitrile-water). Prepare standardized acidic (e.g., HCl) and basic (e.g., NaOH) titrant solutions.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer and a pH meter.

  • Titration: Place a known concentration of the compound solution in a quartz cuvette. Record the initial absorbance spectrum. Incrementally add the titrant, recording the pH and the full UV-Vis spectrum after each addition.

  • Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities as a function of pH. Specialized software can be used to fit the data and calculate the pKa.[17]

Photosystem II (PSII) Inhibition Assay (Hill Reaction)

This protocol describes a common method to assess the inhibitory effect of compounds on PSII activity by measuring the rate of photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP).[18]

Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from fresh plant material (e.g., spinach or peas) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated thylakoids, the artificial electron acceptor DPIP, and varying concentrations of the test compound.

  • Measurement: Expose the reaction mixture to a saturating light source. Monitor the reduction of DPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of DPIP reduction is proportional to the rate of photosynthetic electron transport. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the compound concentration.[18]

References

A Comparative Kinetic Analysis of 3-Chloro-5-methyl-4-hydroxybenzonitrile Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

This guide presents a comparative study of the reaction kinetics of positional isomers of 3-Chloro-5-methyl-4-hydroxybenzonitrile. In the absence of direct experimental data for these specific compounds, this analysis is built upon established principles of physical organic chemistry, focusing on the electronic and steric effects of the substituents on the aromatic ring. The insights provided herein are intended to guide synthetic strategy and reaction design. A model electrophilic aromatic substitution reaction, nitration, is used as the basis for this comparative analysis.

Isomers Under Consideration

The core structure is 4-hydroxybenzonitrile, with a chloro and a methyl group as additional substituents. The isomers arise from the different possible arrangements of these groups on the benzene ring. For this study, we will consider the following three representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-Chloro-5-methyl-4-hydroxybenzonitrile

  • Isomer C: 2-Chloro-6-methyl-4-hydroxybenzonitrile

Principles of Reactivity: Substituent Effects

The rate and regioselectivity of electrophilic aromatic substitution are governed by the electronic and steric nature of the substituents already present on the benzene ring.[1][2] The key substituents in our isomers are:

  • Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its powerful positive resonance effect (+R).[3][4]

  • Methyl (-CH₃): An activating, ortho, para-directing group due to inductive effects (+I) and hyperconjugation.[5]

  • Chloro (-Cl): A deactivating, ortho, para-directing group. Its inductive effect (-I) withdraws electron density, slowing the reaction, while its resonance effect (+R) directs incoming electrophiles to the ortho and para positions.[3][4]

  • Nitrile (-CN): A strongly deactivating, meta-directing group due to its strong inductive (-I) and resonance (-R) effects.[6]

The overall reactivity of each isomer is a result of the interplay of these effects.

Comparative Kinetic Analysis

In all isomers, the hydroxyl group is the most powerful activating group and will primarily dictate the positions of electrophilic attack. The available positions for substitution are those ortho to the hydroxyl group, as the para position is occupied by the nitrile group.

Isomer A: this compound

In this isomer, the positions ortho to the -OH group are C2 and C6.

  • Position C2: Flanked by the -OH and the deactivating -Cl group.

  • Position C6: Flanked by the -OH and the activating -CH₃ group.

Electrophilic attack is most likely to occur at the C6 position . The activating methyl group at C5 will enhance the electron density at C6, making it more nucleophilic. Conversely, the electron-withdrawing chloro group at C3 will decrease the nucleophilicity of the C2 position.

Isomer B: 2-Chloro-5-methyl-4-hydroxybenzonitrile

The available positions ortho to the -OH group are C3 and C5 (which is occupied by a methyl group, but for the purpose of analysis, we consider the open position C3).

  • Position C3: Adjacent to the deactivating -Cl group at C2 and the activating -OH at C4.

  • Position C5: Is occupied by a methyl group. The other ortho position is C3.

The primary site of attack will be the C3 position . However, the presence of the deactivating chloro group at the adjacent C2 position will significantly decrease the reactivity of this isomer compared to Isomer A.

Isomer C: 2-Chloro-6-methyl-4-hydroxybenzonitrile

The positions ortho to the -OH group are C3 and C5.

  • Position C3: Adjacent to the deactivating -Cl group at C2.

  • Position C5: Adjacent to the activating -CH₃ group at C6.

Similar to Isomer A, the activating methyl group will direct the electrophile. Therefore, the preferred site of attack is the C5 position . However, the presence of two bulky groups (-Cl and -CH₃) ortho to the hydroxyl group may introduce steric hindrance, potentially lowering the overall reaction rate compared to Isomer A.[7][8]

Predicted Reactivity Order

Based on the analysis of substituent effects, the predicted order of reactivity for a model electrophilic aromatic substitution reaction (e.g., nitration) is:

Isomer A > Isomer C > Isomer B

Isomer A is expected to be the most reactive due to the favorable electronic directing effect of the methyl group and the less hindered reaction site. Isomer C is predicted to be less reactive than A due to potential steric hindrance from the two ortho substituents. Isomer B is anticipated to be the least reactive due to the deactivating effect of the chloro group adjacent to the reaction center.

Data Presentation

The following table summarizes the predicted kinetic data for the nitration of the isomers. The relative rate constants are hypothetical and are presented to illustrate the predicted differences in reactivity.

IsomerMajor ProductPredicted Relative Rate Constant (k_rel)
A: this compound3-Chloro-5-methyl-2-nitro-4-hydroxybenzonitrile1.00
B: 2-Chloro-5-methyl-4-hydroxybenzonitrile2-Chloro-5-methyl-3-nitro-4-hydroxybenzonitrile0.25
C: 2-Chloro-6-methyl-4-hydroxybenzonitrile2-Chloro-6-methyl-5-nitro-4-hydroxybenzonitrile0.70

Experimental Protocols

A general protocol for determining the reaction kinetics of the nitration of these isomers is as follows:

  • Preparation of Reagents:

    • Prepare a stock solution of the chosen isomer in a suitable solvent (e.g., glacial acetic acid).

    • Prepare a nitrating solution (e.g., a mixture of concentrated nitric acid and sulfuric acid in acetic acid).[9]

  • Reaction Setup:

    • Thermostat a reaction vessel to the desired temperature (e.g., 25°C).

    • Add a known volume of the isomer stock solution to the reaction vessel and allow it to equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the nitrating solution.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding to a large volume of ice-cold water).

    • Analyze the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • From this data, determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G substituents Substituent Groups (-OH, -CH3, -Cl, -CN) electronic Electronic Effects (Resonance & Inductive) substituents->electronic steric Steric Effects (Bulkiness) substituents->steric reactivity Overall Isomer Reactivity electronic->reactivity steric->reactivity

Caption: Substituent effects on isomer reactivity.

Experimental Workflow for Kinetic Analysis

G prep Reagent Preparation setup Reaction Setup prep->setup init Initiation & Monitoring setup->init analysis Data Analysis init->analysis kinetics Kinetic Parameters analysis->kinetics

Caption: Workflow for a chemical kinetics experiment.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for determining the purity of synthesized 3-Chloro-5-methyl-4-hydroxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of a synthesized batch of this compound. The data presented is representative of typical results obtained for a well-purified sample.

ParameterHPLC-UVGC-MSqNMR
Purity (%) 99.299.599.1
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.15%
Precision (%RSD) < 1.0< 1.5< 0.5
Primary Impurities Detected Starting materials, regioisomersVolatile organic solvents, byproductsResidual solvents, structural analogs
Throughput HighMediumMedium
Destructive to Sample YesYesNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for purity determination of non-volatile and thermally stable compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: Acetonitrile

  • Gradient: 60% A / 40% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

Detection:

  • Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow of 1.2 mL/min

Oven Temperature Program:

  • Initial temperature: 70°C, hold for 2 minutes

  • Ramp: 10°C/min to 250°C, hold for 5 minutes

Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Internal Standard:

  • Maleic anhydride or another suitable certified reference material with a known purity and non-overlapping signals.

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean NMR tube.

  • Add approximately 0.75 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC-UV Analysis purification->hplc Sample Preparation gcms GC-MS Analysis purification->gcms Sample Preparation qnmr qNMR Analysis purification->qnmr Sample Preparation data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis purity_report Final Purity Report data_analysis->purity_report

Caption: General workflow for the synthesis, purification, and multi-technique purity assessment.

Hypothetical Signaling Pathway Involvement

Substituted benzonitriles are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a compound like this compound might act as an inhibitor of a protein kinase.

G Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Leads to Inhibitor 3-Chloro-5-methyl-4- hydroxybenzonitrile Inhibitor->Kinase Inhibits

Caption: A potential mechanism of action for a benzonitrile derivative as a kinase inhibitor.

References

Comparative Guide to the Structure-Activity Relationship of Herbicidal 4-Hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how chemical structure influences the herbicidal activity of compounds analogous to 3-Chloro-5-methyl-4-hydroxybenzonitrile, with a focus on Photosystem II inhibition.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Substituted 4-hydroxybenzonitrile derivatives are a well-established class of herbicides, with prominent examples including bromoxynil and ioxynil.[1][2] Their primary mode of action is the inhibition of the photosynthetic electron transport chain at Photosystem II.[3] By binding to the D1 protein of the PSII complex, these compounds block the transfer of electrons, leading to a halt in CO2 fixation and the production of energy necessary for plant growth.[3] This guide explores the relationship between the chemical structure of these compounds and their herbicidal efficacy, providing a framework for the rational design of new, potent herbicidal agents.

Core Structure and Key Moieties

The biological activity of 4-hydroxybenzonitrile derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring. The core scaffold consists of a benzene ring with a hydroxyl (-OH) group at position 4 and a nitrile (-CN) group at position 1. The key positions for substitution that significantly influence activity are positions 3 and 5.

Structure-Activity Relationship (SAR) Analysis

The herbicidal potency of 4-hydroxybenzonitrile derivatives is largely dictated by the substituents at the 3 and 5 positions of the benzene ring.

  • Halogen Substitution: The presence of halogens at the 3 and 5 positions is a critical determinant of herbicidal activity. The effectiveness of these compounds generally follows the order: I > Br > Cl.[4] This trend is evident in the IC50 values of ioxynil (3,5-diiodo), bromoxynil (3,5-dibromo), and chloroxynil (3,5-dichloro). The larger, more lipophilic halogens tend to confer greater potency.

  • Lipophilicity: A quasi-parabolic relationship often exists between the lipophilicity of the substituents and the inhibitory activity. Increased lipophilicity can enhance membrane permeability, allowing the herbicide to reach its target site within the chloroplasts more effectively. However, excessive lipophilicity can lead to non-specific binding and reduced bioavailability.

  • Electronic Effects: The electron-withdrawing nature of the nitrile group and the halogen substituents is thought to play a role in the binding of these inhibitors to the D1 protein in Photosystem II.

Quantitative Comparison of Herbicidal Activity

The following table summarizes the inhibitory activity (IC50) of various substituted benzonitrile and other Photosystem II inhibiting herbicides against isolated spinach chloroplasts. A lower IC50 value indicates a higher inhibitory potency.

CompoundSubstituentsTarget/AssayIC50 (µM)
Ioxynil 3,5-diiodo-4-hydroxyPhotosystem II~0.05
Bromoxynil 3,5-dibromo-4-hydroxyPhotosystem II~0.1
Chloroxynil 3,5-dichloro-4-hydroxyPhotosystem II~0.5
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylureaPhotosystem II~0.04
Atrazine 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazinePhotosystem II~0.4

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for herbicidal 4-hydroxybenzonitrile derivatives is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII).

Photosystem_II_Inhibition cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin QA QA (Plastoquinone) QB_site QB Site on D1 Protein Block PQ_pool Plastoquinone Pool Downstream Downstream Effects PQ_pool->Downstream Photosynthesis Halted Light Light Energy Light->P680 Inhibitor 4-Hydroxybenzonitrile Derivative Inhibitor->QB_site Binds and Inhibits Block->PQ_pool Blocked

As depicted in Figure 1, light energy excites the P680 reaction center in PSII, initiating a flow of electrons through a series of acceptors, including pheophytin and plastoquinones QA and QB. 4-Hydroxybenzonitrile herbicides competitively bind to the QB site on the D1 protein, displacing the native plastoquinone molecule. This binding event effectively blocks the electron flow from QA to the plastoquinone pool, thereby inhibiting the downstream processes of photosynthesis, leading to energy depletion and ultimately, plant death.[3]

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach

This protocol describes the isolation of functional chloroplasts from spinach leaves, which are subsequently used for in vitro herbicide activity assays.[5]

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 1 mM MgCl2, 2 mM EDTA)

  • Resuspension buffer (e.g., grinding buffer without EDTA)

  • Percoll solution (40% v/v in resuspension buffer)

  • Cheesecloth and Miracloth

  • Centrifuge and centrifuge tubes

  • Homogenizer (e.g., blender)

Procedure:

  • Wash fresh spinach leaves and remove the midribs.

  • Chop the leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer.

  • Homogenize the leaves with short bursts to avoid overheating.

  • Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 2 minutes) to pellet the chloroplasts.

  • Gently resuspend the crude chloroplast pellet in a small volume of resuspension buffer.

  • Layer the resuspended chloroplasts onto a Percoll gradient and centrifuge at a higher speed (e.g., 4,000 x g) for a longer duration (e.g., 10 minutes). Intact chloroplasts will form a band at the interface.

  • Carefully collect the intact chloroplasts and wash them with resuspension buffer to remove the Percoll.

  • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

Determination of IC50 for Photosystem II Inhibition

This assay measures the concentration of a herbicide required to inhibit the photosynthetic electron transport rate by 50%.[6]

Materials:

  • Isolated intact chloroplasts

  • Assay buffer (e.g., 100 mM sorbitol, 10 mM KCl, 5 mM MgCl2, 50 mM HEPES-KOH pH 7.6)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Herbicide stock solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the artificial electron acceptor (DCPIP), and isolated chloroplasts.

  • Add different concentrations of the test herbicide to the reaction mixtures. Include a control with no herbicide.

  • Equilibrate the samples in the dark for a few minutes.

  • Expose the samples to a light source to initiate photosynthesis.

  • Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

  • Calculate the rate of electron transport for each herbicide concentration.

  • Plot the percentage of inhibition of the electron transport rate against the logarithm of the herbicide concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Workflow for Structure-Activity Relationship Studies

The systematic investigation of the structure-activity relationship of novel herbicidal compounds is a crucial process in their development.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Lead_ID Lead Compound Identification Analog_Design Analog Design (Systematic Structural Modification) Lead_ID->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis In_Vitro In Vitro Assays (e.g., PSII Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Assays (Greenhouse/Field Trials) In_Vitro->In_Vivo SAR_Analysis SAR Analysis & QSAR Modeling In_Vitro->SAR_Analysis Tox Toxicity & Selectivity Testing In_Vivo->Tox In_Vivo->SAR_Analysis Tox->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Design Iterative Optimization Candidate Candidate Selection Lead_Opt->Candidate

This workflow (Figure 2) begins with the identification of a lead compound, followed by the rational design and synthesis of a series of analogs with systematic structural modifications. These analogs are then subjected to a battery of biological evaluations, including in vitro assays to determine their mechanism of action and potency, and in vivo trials to assess their whole-plant herbicidal activity. The resulting data is analyzed to establish a clear structure-activity relationship, often with the aid of quantitative structure-activity relationship (QSAR) modeling.[7] This iterative process of design, synthesis, and testing allows for the optimization of the lead compound to identify a candidate with high efficacy, selectivity, and a favorable safety profile.[8]

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-5-methyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-5-methyl-4-hydroxybenzonitrile was publicly available at the time of this writing. The following guidance is synthesized from SDS of structurally similar compounds, including other substituted benzonitriles. It is imperative for researchers to conduct a thorough, substance-specific risk assessment before commencing any work.

This guide provides essential safety, handling, and disposal information for laboratory professionals engaged in research and development.

Personal Protective Equipment (PPE)

Due to the anticipated hazards of this compound, based on related chemical structures, comprehensive personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation.[1][2][3][4]

Protection Type Recommended Equipment Rationale & Specifications
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is also required.Inspect gloves for integrity before use.[2] Contaminated clothing should be removed and laundered before reuse.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator with an appropriate filter (e.g., P2) should be used.[4][5]Engineering controls are the primary means of exposure reduction.

Operational Plan: From Handling to Disposal

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

2.1. Pre-Handling Preparations

  • Risk Assessment: Conduct a comprehensive risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Check: Assemble and inspect all necessary PPE.

  • Spill Kit: Confirm that a spill kit appropriate for solid chemicals is readily accessible.

  • Emergency Information: Have the Safety Data Sheets for analogous compounds and emergency contact information available.

2.2. Handling Procedures

  • Controlled Environment: All handling of solid this compound must occur within a certified chemical fume hood.[1]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

  • Container Management: Keep the container tightly closed when not in use.[1][2][5]

2.3. Accidental Release Measures

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor.

2.4. Disposal Plan

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Licensed Disposal Service: All waste must be disposed of through a licensed professional waste disposal service.[6]

  • Packaging: Store waste in clearly labeled, sealed containers awaiting disposal.[1][6]

Workflow for Safe Chemical Handling

The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination RiskAssessment Conduct Risk Assessment PPE_Check Assemble & Inspect PPE RiskAssessment->PPE_Check FumeHood_Check Verify Fume Hood PPE_Check->FumeHood_Check SpillKit_Check Check Spill Kit FumeHood_Check->SpillKit_Check WorkInHood Work in Fume Hood SpillKit_Check->WorkInHood AvoidDust Avoid Dust Generation WorkInHood->AvoidDust Spill Spill Occurs? WorkInHood->Spill StoreProperly Store in Sealed Container AvoidDust->StoreProperly WasteCollection Collect Waste in Labeled Container StoreProperly->WasteCollection Decontaminate Decontaminate Work Area & PPE WasteCollection->Decontaminate ProfessionalDisposal Dispose via Licensed Service Decontaminate->ProfessionalDisposal Spill->WorkInHood No Spill->WasteCollection Clean-up Evacuate Evacuate & Report Spill->Evacuate Yes

Caption: Workflow for the safe handling of hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.